ABT-702 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNYFKPOPJIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrCl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017168 | |
| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214697-26-4 | |
| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ABT-702 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-702 is a potent, selective, and orally active non-nucleoside inhibitor of adenosine kinase (AK).[1][2][3] Its mechanism of action centers on the elevation of endogenous adenosine levels, a critical neuromodulator with significant anti-inflammatory and analgesic properties.[4][5] By inhibiting AK, the primary enzyme responsible for adenosine's metabolic clearance, ABT-702 effectively increases the local concentration of adenosine at sites of tissue injury and inflammation.[4] This accumulation of adenosine leads to the activation of adenosine receptors, primarily the A1 and A2A subtypes, which in turn modulates downstream signaling pathways to produce therapeutic effects.[5][6] This document provides a comprehensive overview of the molecular mechanisms, quantitative pharmacology, and key experimental findings related to ABT-702.
Core Mechanism of Action
Adenosine is an endogenous purine nucleoside that plays a crucial role in cellular homeostasis and cytoprotection, particularly under conditions of metabolic stress like ischemia, inflammation, or neuronal overactivity. Its extracellular concentration is tightly regulated by the intracellular enzyme adenosine kinase (AK), which phosphorylates adenosine to adenosine monophosphate (AMP).[]
The primary mechanism of action of ABT-702 is the competitive inhibition of adenosine kinase.[5]
-
Inhibition of Adenosine Kinase (AK): ABT-702 binds to AK, preventing it from converting adenosine to AMP. Kinetic studies have shown that this inhibition is competitive with respect to adenosine and noncompetitive with respect to MgATP²⁻.[5] The inhibition is also reversible.[5]
-
Increased Intracellular Adenosine: With AK inhibited, intracellular adenosine levels rise.
-
Enhanced Adenosine Efflux: This increased intracellular concentration drives the efflux of adenosine into the extracellular space. This process is facilitated by equilibrative nucleoside transporters (ENTs).[8]
-
Adenosine Receptor Activation: The elevated extracellular adenosine acts as an agonist for G-protein coupled adenosine receptors, most notably the A1 and A2A receptors.[6][9]
-
A1 Receptor Activation: Predominantly linked to inhibitory G-proteins (Gi/o), activation of A1 receptors leads to the inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP), and modulation of ion channels. This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, contributing significantly to its analgesic effects.[5][8]
-
A2A Receptor Activation: Linked to stimulatory G-proteins (Gs), A2A receptor activation increases cAMP levels. This pathway is heavily involved in mediating anti-inflammatory responses, for instance, by inhibiting the release of pro-inflammatory cytokines like TNF-α from immune cells.[6][10]
-
The antinociceptive and anti-inflammatory effects of ABT-702 are consistently blocked by selective adenosine receptor antagonists, confirming that its therapeutic actions are mediated through the accumulation of endogenous adenosine and subsequent receptor activation.[2][5]
Figure 1: Core mechanism of action of ABT-702.
Quantitative Data
In Vitro Potency and Selectivity
ABT-702 is a highly potent inhibitor of adenosine kinase across multiple species and shows excellent selectivity against other adenosine-related targets.
| Target | Species/Source | IC50 (nM) | Reference |
| Adenosine Kinase (AK) | Rat Brain Cytosol | 1.7 | [11] |
| Adenosine Kinase (AK) | Native Human (Placenta) | 1.5 ± 0.3 | [5] |
| Adenosine Kinase (AK) | Human Recombinant (AKlong & AKshort) | 1.5 ± 0.3 | [5] |
| Adenosine Kinase (AK) | Monkey, Dog, Rat, Mouse Brain | ~1.5 | [5] |
| Adenosine Kinase (AK) | Intact IMR-32 Human Neuroblastoma Cells | 51 | [11] |
ABT-702 demonstrates selectivity of several orders of magnitude for AK over adenosine A1, A2A, and A3 receptors, the adenosine transporter, and adenosine deaminase.[5] It is also highly selective against a broad panel of other receptors, ion channels, and enzymes, including COX-1 and COX-2.[5]
In Vivo Efficacy
The efficacy of ABT-702 has been demonstrated in numerous preclinical models of nociceptive, inflammatory, and neuropathic pain.
| Animal Model | Pain Type | Administration | ED50 (μmol/kg) | Reference |
| Mouse Hot-Plate Test | Acute Thermal Nociception | Intraperitoneal (i.p.) | 8 | [5][11] |
| Mouse Hot-Plate Test | Acute Thermal Nociception | Oral (p.o.) | 65 | [5][11] |
| Mouse Abdominal Constriction Assay | Persistent Chemical Pain | Intraperitoneal (i.p.) | 2 | [11] |
| Rat Carrageenan-Induced Thermal Hyperalgesia | Inflammatory Pain | Oral (p.o.) | 5 | [2] |
| Rat Carrageenan-Induced Paw Edema | Acute Inflammation | Oral (p.o.) | 70 | [2] |
Experimental Protocols and Workflows
Adenosine Kinase Inhibition Assay (In Vitro)
This protocol outlines a method to determine the inhibitory potency of ABT-702 on AK activity.
-
Enzyme and Substrates: Recombinant human adenosine kinase is incubated in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Various concentrations of ABT-702 (dissolved in DMSO) are pre-incubated with the enzyme.[1]
-
Reaction Initiation: The reaction is initiated by adding the substrates: adenosine and [γ-³³P]ATP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: The reaction is stopped by adding EDTA or by spotting the mixture onto ion-exchange chromatography paper/columns.
-
Product Separation: The radiolabeled product, [³³P]AMP, is separated from the unreacted [γ-³³P]ATP.
-
Quantification: The amount of [³³P]AMP formed is quantified using a scintillation counter.
-
Data Analysis: The concentration of ABT-702 that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for an in vitro AK inhibition assay.
Carrageenan-Induced Inflammatory Pain Model (In Vivo)
This protocol details a common model for assessing the anti-inflammatory and anti-hyperalgesic effects of compounds.[2]
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and handling.
-
Baseline Measurement: Baseline paw volume is measured using a plethysmometer. Baseline thermal nociceptive thresholds (paw withdrawal latency) are measured using a radiant heat source.
-
Drug Administration: Animals are dosed orally (p.o.) with either vehicle or varying concentrations of ABT-702.
-
Induction of Inflammation: One hour after drug administration, a 1% solution of lambda-carrageenan is injected into the plantar surface of one hind paw.
-
Post-Induction Measurements: Paw volume (edema) and thermal withdrawal latency (hyperalgesia) are measured at several time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours).
-
Data Analysis: The percentage inhibition of edema and the percentage reversal of thermal hyperalgesia are calculated for each dose of ABT-702 compared to the vehicle-treated group. ED50 values are determined from the dose-response data.
Spinal Nerve Ligation (SNL) Neuropathic Pain Model (In Vivo)
This protocol is used to evaluate the efficacy of ABT-702 in a model of nerve injury-induced pain.[9]
-
Surgical Procedure: Under anesthesia (e.g., halothane), the L5 and L6 spinal nerves of rats are tightly ligated distal to the dorsal root ganglion. Sham-operated animals undergo the same procedure without nerve ligation.[9]
-
Post-Operative Recovery: Animals are allowed to recover for approximately two weeks, during which time they develop tactile allodynia (pain in response to a non-painful stimulus).
-
Baseline Allodynia Measurement: Tactile allodynia is assessed by measuring the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.
-
Drug Administration: ABT-702 is administered (e.g., subcutaneously or orally).[9]
-
Post-Dosing Measurement: Paw withdrawal thresholds are re-assessed at multiple time points after drug administration to determine the anti-allodynic effect.
-
Data Analysis: The increase in paw withdrawal threshold following ABT-702 treatment is compared to baseline and to vehicle-treated controls to quantify the degree of analgesia.
Diabetic Retinopathy Model (In Vivo)
This protocol assesses the therapeutic potential of ABT-702 in mitigating inflammation associated with diabetic retinopathy.[6][10]
-
Induction of Diabetes: Diabetes is induced in mice (e.g., C57BL/6J) via intraperitoneal injections of streptozotocin. Blood glucose levels are monitored to confirm the diabetic state.
-
Treatment Regimen: Treatment with ABT-702 (e.g., 1.5 mg/kg, i.p., twice a week) or vehicle is initiated at the onset of diabetes and continued for a specified duration (e.g., 8 weeks, until animals are 16 weeks old).[6][10]
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and retinal tissues are collected.
-
Inflammation Analysis: Retinal inflammation is evaluated using multiple techniques:
-
Data Analysis: The expression levels of inflammatory markers in the ABT-702-treated diabetic group are compared to those in the vehicle-treated diabetic group and non-diabetic controls.
Figure 3: Workflow for studying ABT-702 in a diabetic retinopathy model.
Conclusion
ABT-702 dihydrochloride is a well-characterized, potent, and selective inhibitor of adenosine kinase. Its mechanism of action is elegantly simple yet powerful: by preventing the metabolic breakdown of adenosine, it leverages the body's own endogenous systems for pain and inflammation control. The elevation of local adenosine concentrations and subsequent activation of A1 and A2A receptors provide robust analgesic and anti-inflammatory effects across a wide range of preclinical models. The detailed quantitative data and established experimental protocols underscore its value as a critical research tool and a prototype for a therapeutic class with significant potential in managing persistent pain and inflammatory conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-702 - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. An adenosine kinase inhibitor, ABT-702, inhibits spinal nociceptive transmission by adenosine release via equilibrative nucleoside transporters in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABT-702, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Unraveling the Therapeutic Potential of ABT-702 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-702 dihydrochloride is a potent and highly selective, non-nucleoside inhibitor of adenosine kinase (AK), the primary enzyme responsible for the metabolism of adenosine. By inhibiting AK, ABT-702 effectively increases the extracellular concentration of endogenous adenosine, a critical signaling molecule with potent analgesic and anti-inflammatory properties. This technical guide provides an in-depth overview of the function and mechanism of action of ABT-702, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, particularly those focused on novel therapeutics for pain and inflammation.
Core Mechanism of Action: Adenosine Kinase Inhibition
ABT-702 functions as a competitive inhibitor of adenosine kinase with respect to adenosine.[1] Adenosine kinase is a key intracellular enzyme that regulates the concentration of adenosine by phosphorylating it to adenosine monophosphate (AMP).[2] Under conditions of cellular stress, such as inflammation or nerve injury, adenosine is released into the extracellular space where it can activate adenosine receptors (A1, A2A, A2B, and A3) on various cell types, leading to a range of physiological responses, including the modulation of pain signals and the suppression of inflammatory processes.[2][3]
The therapeutic efficacy of ABT-702 stems from its ability to prevent the metabolic breakdown of adenosine, thereby augmenting its local concentration at sites of injury and inflammation.[4] This elevation of endogenous adenosine leads to enhanced activation of adenosine receptors, primarily the A1 receptor, which has been shown to be crucial for its analgesic effects.[1]
Quantitative Efficacy and Potency
The inhibitory activity of ABT-702 against adenosine kinase has been quantified across various species and experimental conditions. The following tables summarize the key in vitro and in vivo efficacy data.
Table 1: In Vitro Inhibitory Activity of ABT-702 against Adenosine Kinase
| Enzyme Source | IC50 (nM) | Reference |
| Rat Brain Cytosolic AK | 1.7 | [5] |
| Native Human Placental AK | 1.5 | [2] |
| Human Recombinant AK (long isoform) | 1.5 ± 0.3 | [5] |
| Human Recombinant AK (short isoform) | 1.5 ± 0.3 | [5] |
| Monkey Brain AK | 1.5 ± 0.3 | [5] |
| Dog Brain AK | 1.5 ± 0.3 | [5] |
| Mouse Brain AK | 1.5 ± 0.3 | [5] |
| Intact IMR-32 Human Neuroblastoma Cells | 51 | [5] |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Analgesic Efficacy of ABT-702
| Animal Model | Administration Route | ED50 (µmol/kg) | Reference |
| Mouse Hot-Plate Test (Acute Thermal Nociception) | Intraperitoneal (i.p.) | 8 | [5] |
| Mouse Hot-Plate Test (Acute Thermal Nociception) | Oral (p.o.) | 65 | [5] |
| Mouse Abdominal Constriction Assay (Persistent Chemical Pain) | Intraperitoneal (i.p.) | 2 | [5] |
| Rat Inflammatory Thermal Hyperalgesia | Oral (p.o.) | 5 | [2] |
ED50: Half-maximal effective dose.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of ABT-702.
In Vitro Adenosine Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of ABT-702 on adenosine kinase.
Materials:
-
Purified adenosine kinase (human, rat, etc.)
-
This compound
-
Adenosine
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of ABT-702 in DMSO.
-
Serially dilute ABT-702 in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the diluted ABT-702 solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add a solution of adenosine kinase to each well (except the no-enzyme control).
-
Initiate the enzymatic reaction by adding a mixture of adenosine and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each concentration of ABT-702 and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
The Discovery and Development of ABT-702 Dihydrochloride: A Selective Adenosine Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ABT-702 dihydrochloride, a potent and selective non-nucleoside inhibitor of adenosine kinase (AK), represents a significant advancement in the exploration of purinergic signaling for therapeutic intervention. Adenosine kinase is a key enzyme responsible for regulating intracellular and extracellular concentrations of adenosine, a critical signaling molecule with potent anti-inflammatory, analgesic, and cytoprotective properties. By inhibiting AK, ABT-702 effectively increases the endogenous levels of adenosine at sites of injury and inflammation, thereby potentiating its beneficial effects. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of ABT-702, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation.
Introduction
Adenosine is an endogenous purine nucleoside that plays a crucial role in cellular metabolism and signaling. Its concentration in the interstitial fluid increases significantly in response to metabolic stress, such as hypoxia, ischemia, and inflammation. Adenosine exerts its physiological effects through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The activation of these receptors, particularly the A1 and A2A subtypes, has been shown to mediate analgesic and anti-inflammatory responses.
Adenosine kinase (AK) is the primary enzyme responsible for the metabolic clearance of adenosine, converting it to adenosine monophosphate (AMP). Inhibition of AK presents an attractive therapeutic strategy to augment the endogenous protective effects of adenosine in a site- and event-specific manner, avoiding the systemic side effects associated with direct-acting adenosine receptor agonists. ABT-702 was developed as a potent and selective inhibitor of AK with the potential to treat various pathological conditions, including pain and inflammation.[1][2]
Discovery and Chemical Synthesis
ABT-702, chemically known as 4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine, was identified through optimization of a high-throughput screening lead.[3] The synthesis of ABT-702 involves a multi-step process, a general outline of which is described below.
Synthesis Pathway of ABT-702
Caption: A simplified schematic of the chemical synthesis of ABT-702.
A detailed synthetic route involves the condensation of 3-bromobenzaldehyde, 1-(6-morpholinopyridin-3-yl)ethanone, and malononitrile in the presence of ammonium acetate to form an intermediate pyridine derivative.[4] This intermediate then undergoes cyclization in the presence of formamide to yield the final product, ABT-702.[4]
Mechanism of Action
ABT-702 is a potent inhibitor of adenosine kinase, acting competitively with respect to adenosine.[4] By blocking the phosphorylation of adenosine to AMP, ABT-702 leads to an accumulation of intracellular adenosine. This excess adenosine is then released into the extracellular space via equilibrative nucleoside transporters (ENTs). The elevated extracellular adenosine subsequently activates adenosine receptors on target cells, leading to downstream signaling cascades that mediate the therapeutic effects.
Signaling Pathway of ABT-702 Action
Caption: ABT-702 inhibits adenosine kinase, leading to increased adenosine levels and receptor activation.
Recent studies have also uncovered a novel, delayed mechanism of action for ABT-702. It has been shown to induce the proteasomal degradation of adenosine kinase, leading to a sustained reduction in enzyme levels and prolonged therapeutic effects, even after the drug has been cleared from the system.[2][5][6]
Pharmacological Data
The pharmacological profile of ABT-702 has been extensively characterized through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
ABT-702 is a highly potent inhibitor of adenosine kinase with an IC50 value of 1.7 nM.[2][7] It exhibits excellent selectivity for AK over other key proteins involved in adenosine signaling, as summarized in the table below.
| Target | IC50 / Ki (nM) | Selectivity vs. AK |
| Adenosine Kinase (AK) | 1.7 | - |
| Adenosine A1 Receptor | > 10,000 | > 5882-fold |
| Adenosine A2A Receptor | > 10,000 | > 5882-fold |
| Adenosine A3 Receptor | > 10,000 | > 5882-fold |
| Adenosine Transporter | > 10,000 | > 5882-fold |
| Adenosine Deaminase | > 10,000 | > 5882-fold |
Table 1: In Vitro Potency and Selectivity of ABT-702. [4][5]
ABT-702 was also found to be a potent inhibitor of AK in intact human neuroblastoma cells (IMR-32) with an IC50 of 51 nM, demonstrating good cell permeability.[8][9]
In Vivo Efficacy
The analgesic and anti-inflammatory properties of ABT-702 have been demonstrated in various animal models.
| Animal Model | Route of Administration | ED50 (mg/kg) | Therapeutic Effect |
| Mouse Hot-Plate Test (Thermal Pain) | Intraperitoneal (i.p.) | 0.4 | Analgesic |
| Oral (p.o.) | 3.0 | Analgesic | |
| Mouse Phenylquinone Writhing (Visceral Pain) | Intraperitoneal (i.p.) | 0.1 | Analgesic |
| Rat Carrageenan-Induced Thermal Hyperalgesia | Oral (p.o.) | 2.3 | Anti-inflammatory/Analgesic |
| Rat Spinal Nerve Ligation (Neuropathic Pain) | Subcutaneous (s.c.) | 0.1 - 10 (dose-dependent inhibition) | Analgesic |
Table 2: In Vivo Efficacy of ABT-702 in Models of Pain and Inflammation. [4][10]
Experimental Protocols
Adenosine Kinase Inhibition Assay (Hypothetical Protocol)
This protocol is based on commercially available ADP-Glo™ Kinase Assay kits.
Objective: To determine the in vitro potency of ABT-702 in inhibiting adenosine kinase activity.
Materials:
-
Recombinant human adenosine kinase
-
Adenosine
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of ABT-702 in assay buffer.
-
In a 384-well plate, add 2.5 µL of the ABT-702 dilutions or vehicle control.
-
Add 2.5 µL of a 2x concentration of adenosine kinase to each well.
-
Initiate the reaction by adding 5 µL of a 2x concentration of adenosine and ATP solution. The final concentrations should be in the range of the Km for each substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the enzymatic reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of ABT-702 and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Experimental Workflow for AK Inhibition Assay
Caption: A stepwise workflow for determining the IC50 of ABT-702 against adenosine kinase.
In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
Objective: To evaluate the efficacy of ABT-702 in reducing mechanical allodynia in a rat model of neuropathic pain.
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Surgical Procedure: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane). Under aseptic conditions, expose the left L5 and L6 spinal nerves. Tightly ligate the L5 and L6 nerves distal to the dorsal root ganglion. In sham-operated animals, the nerves are exposed but not ligated. Allow the animals to recover for 7-14 days.
-
Assessment of Mechanical Allodynia: Place the animals in individual clear plastic cages with a wire mesh floor. Allow them to acclimate for at least 30 minutes. Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw. The withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
Drug Administration: Administer ABT-702 or vehicle (e.g., saline) via the desired route (e.g., subcutaneous).
-
Post-treatment Assessment: Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Compare the withdrawal thresholds between the ABT-702-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Preclinical Development Status
As of the latest available information, ABT-702 is still in the preclinical stage of development.[1] While it has shown significant promise in various animal models of pain and inflammation, its safety and efficacy in humans have not yet been established. One study noted that ABT-702 was found to be clastogenic in an in vitro Chinese Hamster micronucleus assay, which may have posed a challenge for its further development.[10]
Conclusion
This compound is a potent and selective adenosine kinase inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models of pain and inflammation. Its ability to enhance endogenous adenosine signaling in a targeted manner offers a promising therapeutic approach for a range of debilitating conditions. The discovery of its long-lasting effects through the induction of AK degradation further highlights the unique pharmacological profile of this compound. Further research, particularly addressing potential safety concerns, will be crucial to determine the ultimate clinical utility of ABT-702 and other adenosine kinase inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. adenosine-kinase-adk-inhibition-with-abt-702-induces-adk-protein-degradation-and-a-distinct-form-of-sustained-cardioprotection - Ask this paper | Bohrium [bohrium.com]
- 3. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine kinase (ADK) inhibition with ABT-702 induces ADK protein degradation and a distinct form of sustained cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. mdpi.com [mdpi.com]
- 10. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
ABT-702 Dihydrochloride: A Technical Guide for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of ABT-702 dihydrochloride, a potent and selective adenosine kinase inhibitor, as a tool for neuroprotection research. It covers the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols based on published literature.
Introduction
ABT-702 is a non-nucleoside adenosine kinase (AK) inhibitor that has demonstrated significant potential in preclinical models of pain and inflammation.[1][2] Its primary mechanism of action involves elevating endogenous adenosine levels, a key neuromodulator with neuroprotective properties.[3][4] Adenosine plays a crucial role in cellular homeostasis, particularly during periods of metabolic stress or tissue injury, by reducing neuronal excitability.[3] By inhibiting AK, the primary enzyme responsible for metabolizing adenosine, ABT-702 effectively increases the concentration of adenosine at sites of tissue trauma, thereby enhancing its protective effects.[2][3][4] This makes ABT-702 a valuable pharmacological tool for investigating the therapeutic potential of modulating the adenosine pathway in various neurological disorders characterized by excitotoxicity and neuroinflammation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 5-(3-Bromophenyl)-7-[6-(4-morpholinyl)-3-pyridinyl]-pyrido[2,3-d]pyrimidin-4-amine dihydrochloride | [5] |
| Molecular Formula | C22H21BrCl2N6O | [6] |
| Molecular Weight | 536.25 g/mol | [6] |
| CAS Number | 1188890-28-9 | [6] |
| Purity | ≥98% | [1][3] |
| Appearance | Crystalline solid | [3] |
| Storage | 4°C, sealed storage, away from moisture | |
| Solubility | DMSO: ≥100 mg/mL (≥186.48 mM) | [6] |
| DMF: 20 mg/mL | [3] | |
| In Vivo Formulation 1: ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [7] | |
| In Vivo Formulation 2: ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [7] |
Mechanism of Action in Neuroprotection
The neuroprotective effects of ABT-702 are primarily mediated by its potent inhibition of adenosine kinase (AK).[4] In pathological conditions such as ischemia or neuroinflammation, there is a significant release of ATP, which is rapidly converted to adenosine in the extracellular space.[8] However, this adenosine is quickly taken up by cells and phosphorylated by AK, thus terminating its signaling.
By inhibiting AK, ABT-702 prevents the metabolism of adenosine, leading to its accumulation in the extracellular space.[2][4] This elevated adenosine then acts on adenosine receptors, primarily the high-affinity A1 receptor, which is abundantly expressed in the central nervous system.[8][9]
Activation of A1 receptors is known to be neuroprotective through several mechanisms:
-
Inhibition of Glutamate Release: A1 receptor activation on presynaptic terminals inhibits voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters like glutamate.[8][10][11] This is a critical neuroprotective mechanism as excessive glutamate release leads to excitotoxicity, a major contributor to neuronal death in many neurological disorders.[12][13]
-
Postsynaptic Hyperpolarization: On postsynaptic neurons, A1 receptor activation opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. This makes the neuron less likely to fire, reducing overall excitability and metabolic stress.
-
Modulation of Neuroinflammation: Adenosine, via A2A receptor signaling, can also modulate neuroinflammatory processes.[14][15] Studies have shown that ABT-702 can attenuate inflammation in models of diabetic retinopathy, suggesting a role for AK inhibition in controlling inflammatory responses in the nervous system.[14][15]
Figure 1: Signaling pathway of ABT-702-mediated neuroprotection.
Quantitative Data
The following tables summarize the quantitative data for ABT-702's efficacy and selectivity from various studies.
Table 2: In Vitro Efficacy of ABT-702
| Assay | System | IC50 | Reference(s) |
| Adenosine Kinase Inhibition | Cell-free | 1.7 nM | [3][4][6] |
| Adenosine Kinase Inhibition | Intact IMR-32 human neuroblastoma cells | 51 nM | [7] |
| Adenosine Kinase Inhibition | Native human (placenta), recombinant human (AKlong, AKshort), monkey, dog, rat, and mouse brain AK | ~1.5 nM | [4] |
Table 3: In Vivo Efficacy of ABT-702
| Animal Model | Administration | Effect | ED50 / Dose | Reference(s) |
| Mouse Hot-Plate Test | Intraperitoneal (i.p.) | Antinociception | 8 µmol/kg | [4] |
| Mouse Hot-Plate Test | Oral (p.o.) | Antinociception | 65 µmol/kg | [4] |
| Mouse Abdominal Constriction Assay | Intraperitoneal (i.p.) | Antinociception | 2 µmol/kg | [7] |
| Rat Carrageenan Inflammation | Subcutaneous (s.c.) | Inhibition of postdischarge, C-fibre, Aδ-fibre evoked responses, and wind-up | 0.1 - 10 mg/kg | [16] |
| Rat Spinal Nerve Ligation (SNL) | Subcutaneous (s.c.) | Inhibition of postdischarge, C-fibre, Aδ-fibre evoked responses, and wind-up | 0.1 - 10 mg/kg | [16] |
| Streptozotocin-induced Diabetic Mice | Intraperitoneal (i.p.) | Attenuation of retinal inflammation | 1.5 mg/kg (twice a week) | [14] |
Table 4: Selectivity Profile of ABT-702
| Target | Selectivity vs. Adenosine Kinase | Reference(s) |
| Adenosine A1, A2A, A3 Receptors | Several orders of magnitude | [3][4] |
| Adenosine Transporter | Several orders of magnitude | [3][4] |
| Adenosine Deaminase | Several orders of magnitude | [3][4] |
| Other Neurotransmitter/Peptide Receptors, Ion Channels, Reuptake Sites | 1300- to 7700-fold | [4] |
| Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | 1300- to 7700-fold | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving ABT-702 for neuroprotection studies.
5.1. In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol is a generalized procedure for assessing the neuroprotective effects of ABT-702 against an excitotoxic or oxidative insult in a human neuroblastoma cell line.
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 96-well plates at a density of approximately 0.75–1 x 10^5 cells/well and allow them to adhere for 24 hours.[17]
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
On the day of the experiment, replace the culture medium with a fresh medium containing various concentrations of ABT-702. Pre-incubate the cells with ABT-702 for a specified period (e.g., 1-2 hours).
-
-
Induction of Neurotoxicity:
-
After pre-incubation, introduce the neurotoxic agent. Examples include:
-
Oxygen-Glucose Deprivation (OGD): Replace the medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration determined by optimization (e.g., 4 hours).[17]
-
Excitotoxicity: Add a high concentration of glutamate (e.g., 1-5 mM) or NMDA to the culture medium.
-
Oxidative Stress: Expose cells to hydrogen peroxide (H2O2) or a mitochondrial complex inhibitor like rotenone.[17]
-
-
Include control wells (no ABT-702, no toxin) and vehicle control wells (vehicle + toxin).
-
-
Assessment of Cell Viability:
-
After the insult period (and a potential reperfusion/recovery period for OGD), assess cell viability using a standard assay such as:
-
XTT Assay: Incubate cells with an XTT solution (0.3 mg/mL) for 2 hours. Measure the absorbance of the soluble formazan product at 450 nm.[17]
-
MTT Assay: Incubate cells with MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance.
-
LDH Release Assay: Measure the activity of lactate dehydrogenase released into the culture medium from damaged cells.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the control (untreated) cells.
-
Plot the concentration-response curve for ABT-702 and determine its EC50 for neuroprotection.
-
5.2. In Vivo Administration and Animal Models
Preparation of ABT-702 for In Vivo Use:
-
Vehicle for Subcutaneous (s.c.) Administration: Saline.[16]
-
Vehicle for Intraperitoneal (i.p.) Administration: A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Ensure the solution is clear before administration; heating or sonication can aid dissolution.[7]
Experimental Procedure (Spinal Nerve Ligation Model):
This protocol is based on studies investigating the effects of ABT-702 on neuropathic pain, which involves neuronal hyperexcitability and is relevant to neuroprotection.[16]
-
Animal Model:
-
Use male Sprague-Dawley rats (130-250 g).
-
Induce neuropathy via L5/L6 spinal nerve ligation (SNL) as previously described in the literature.[16] A sham-operated group should be used as a control.
-
-
Drug Administration:
-
Administer ABT-702 subcutaneously in cumulatively increasing doses (e.g., 0.1, 1, and 10 mg/kg) to the scruff of the neck.[16]
-
-
Electrophysiological Recordings:
-
Perform in vivo electrophysiological recordings from wide dynamic range (WDR) neurons in the dorsal horn of the spinal cord of anesthetized rats.
-
Measure various parameters of neuronal activity in response to peripheral stimuli before and after ABT-702 administration, including:
-
C-fibre evoked responses
-
Aδ-fibre evoked responses
-
Wind-up (a measure of central sensitization)
-
Post-discharge activity
-
-
-
Behavioral Testing:
-
Assess mechanical and thermal sensitivity using von Frey filaments and radiant heat sources, respectively.
-
-
Data Analysis:
-
Compare the neuronal responses and behavioral thresholds before and after drug administration.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA) to determine the significance of ABT-702's effects.
-
Figure 2: General experimental workflows for ABT-702 studies.
Summary and Conclusion
This compound is a potent, selective, and orally active inhibitor of adenosine kinase.[1][4] Its ability to increase endogenous adenosine levels makes it a powerful tool for studying the neuroprotective roles of the adenosine signaling pathway. Preclinical studies have consistently demonstrated its efficacy in models of nociceptive, inflammatory, and neuropathic pain, which share common pathological mechanisms with neurodegenerative diseases, such as neuronal hyperexcitability and inflammation.[2][16]
The primary neuroprotective mechanism of ABT-702 is attributed to the enhanced activation of adenosine A1 receptors, leading to the inhibition of glutamate release and neuronal hyperpolarization.[8][18] This guide provides the foundational technical information, including quantitative efficacy data and detailed experimental protocols, to facilitate the use of ABT-702 in neuroprotection research. Further investigations using this compound will likely yield valuable insights into the therapeutic potential of targeting adenosine kinase for the treatment of a wide range of neurological and neurodegenerative disorders.
References
- 1. ABT 702 hydrochloride | Adenosine Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT 702 Dihydrochloride|CAS 1188890-28-9|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective potential of adenosine A1 receptor partial agonists in experimental models of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of evoked glutamate release by the neuroprotective 5-HT(1A) receptor agonist BAY x 3702 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABT-702, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An adenosine kinase inhibitor, ABT-702, inhibits spinal nociceptive transmission by adenosine release via equilibrative nucleoside transporters in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of ABT-702 Dihydrochloride on Extracellular Adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-702 dihydrochloride is a potent and highly selective, non-nucleoside inhibitor of adenosine kinase (AK), the primary enzyme responsible for the metabolic clearance of adenosine via phosphorylation to adenosine monophosphate (AMP).[1][2][3] By inhibiting this critical enzymatic step, ABT-702 effectively increases the intracellular and subsequently the extracellular concentrations of endogenous adenosine. This elevation of extracellular adenosine potentiates its natural physiological effects, primarily through the activation of adenosine A1 receptors, leading to a range of therapeutic possibilities, including analgesic and anti-inflammatory responses.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of ABT-702, quantitative data on its effect on extracellular adenosine, detailed experimental protocols for its study, and a visualization of the key signaling pathways involved.
Mechanism of Action: Enhancing Endogenous Adenosine Signaling
ABT-702's primary mechanism of action is the competitive inhibition of adenosine kinase.[2] Under normal physiological conditions, adenosine kinase plays a crucial role in maintaining low intracellular adenosine levels by converting it to AMP. By blocking this enzymatic activity, ABT-702 allows adenosine to accumulate within the cell. This increased intracellular concentration alters the equilibrium of adenosine transport across the cell membrane, leading to an enhanced efflux of adenosine into the extracellular space.
The elevated extracellular adenosine then acts as a signaling molecule by binding to and activating G-protein coupled adenosine receptors, with a particularly high affinity for the A1 subtype. The activation of A1 receptors initiates a cascade of downstream signaling events that ultimately modulate neuronal activity and inflammatory processes. It is this potentiation of the endogenous adenosine system that underlies the therapeutic effects of ABT-702.
Quantitative Data: The Effect of ABT-702 on Extracellular Adenosine
The administration of ABT-702 leads to a quantifiable increase in extracellular adenosine concentrations. The following table summarizes key quantitative findings from a study investigating the effects of ABT-702 on spontaneous adenosine release in the rat caudate-putamen.
| Parameter | Value | Model System | Method | Reference |
| ABT-702 Dose | 5 mg/kg, i.p. | Anesthetized Rats | Fast-scan cyclic voltammetry | [5] |
| Effect on Spontaneous Adenosine Release | Significant Increase | Caudate-Putamen | [5] | |
| Duration of Spontaneous Adenosine Release (pre-ABT-702) | 2.9 ± 0.1 sec | Caudate-Putamen | [5] | |
| Duration of Spontaneous Adenosine Release (post-ABT-702) | 3.3 ± 0.1 sec | Caudate-Putamen | [5] | |
| Decay Rate of Spontaneous Adenosine (pre-ABT-702) | 0.42 ± 0.03 sec⁻¹ | Caudate-Putamen | [5] | |
| Decay Rate of Spontaneous Adenosine (post-ABT-702) | 0.31 ± 0.02 sec⁻¹ | Caudate-Putamen | [5] |
Experimental Protocols
In Vitro Adenosine Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of ABT-702 on adenosine kinase in a cell-free system.
Materials:
-
Recombinant human adenosine kinase
-
This compound
-
Adenosine
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a solution of adenosine kinase in assay buffer.
-
Prepare serial dilutions of ABT-702 in assay buffer.
-
In a 96-well plate, add the adenosine kinase solution to each well.
-
Add the different concentrations of ABT-702 to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of adenosine and ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of ABT-702.
-
Calculate the IC₅₀ value of ABT-702 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Microdialysis for Extracellular Adenosine Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular adenosine levels in a specific brain region of a live animal following ABT-702 administration.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with tandem mass spectrometry (LC-MS/MS) for adenosine quantification
-
Anesthetic
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a microdialysis probe into the target brain region (e.g., striatum).
-
Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow the preparation to stabilize for a baseline period (e.g., 1-2 hours), collecting dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
Administer ABT-702 systemically (e.g., via intraperitoneal injection) at the desired dose.
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of adenosine in the collected dialysate samples using a validated LC-MS/MS method.[6][7]
-
Compare the post-administration adenosine levels to the baseline levels to determine the effect of ABT-702.
Visualizations
Signaling Pathway of ABT-702 Action
Caption: Mechanism of ABT-702 action on extracellular adenosine.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
References
- 1. Extracellular adenosine 5’-triphosphate concentrations changes in rat spinal cord associated with the activation of urinary bladder afferents. A microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine kinase inhibition protects the kidney against streptozotocin-induced diabetes through anti-inflammatory and anti-oxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.und.edu [med.und.edu]
- 7. An improved LC-S/MS method for the quantitation of adenosine concentration in mice brain microdialysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
ABT-702 dihydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility, applications, and relevant protocols for ABT-702 dihydrochloride, a potent and selective adenosine kinase inhibitor.
Introduction
ABT-702 is a non-nucleoside inhibitor of adenosine kinase (AK) with high potency, exhibiting an IC50 value of approximately 1.7 nM.[1][2] Adenosine kinase is a key enzyme responsible for regulating the intracellular and extracellular concentrations of adenosine by phosphorylating it to adenosine monophosphate. By inhibiting AK, ABT-702 effectively increases the local concentration of endogenous adenosine, a neuromodulator with significant antinociceptive and anti-inflammatory properties.[3] This makes ABT-702 a valuable research tool for studying the therapeutic potential of modulating adenosine signaling in conditions such as pain, inflammation, and neurodegenerative diseases.[4] It is selective for AK over other adenosine-related targets like A1, A2A, and A3 receptors, the adenosine transporter, and adenosine deaminase.[5]
Physicochemical Properties
-
Molecular Formula: C₂₂H₂₁BrCl₂N₆O[2]
-
Molecular Weight: 536.25 g/mol [2]
-
Appearance: Orange to yellow solid[6]
Solubility Data
The solubility of this compound varies across different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) and has limited solubility in other common laboratory solvents. It is generally considered insoluble in water.[1] For consistent results, it is recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the compound's solubility.[1][7]
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | ≥107.2 mg/mL | ~200 | [3] | |
| 100 mg/mL | 186.48 | Use fresh DMSO | [1] | |
| ≥33.33 mg/mL | ≥62.15 | Saturation unknown | [2] | |
| 24 mg/mL | ~44.75 | |||
| Ethanol | ≥9.84 mg/mL | ~18.35 | Requires gentle warming and sonication | [3] |
| 3 mg/mL | ~5.6 | [1] | ||
| Water | Insoluble | - | [1] |
Signaling Pathway
ABT-702's mechanism of action is centered on the inhibition of adenosine kinase, which leads to an accumulation of adenosine. This adenosine can then activate adenosine receptors (A1, A2A, A2B, A3) on the cell surface, initiating downstream signaling cascades that are largely responsible for its therapeutic effects. For example, activation of the A2A receptor stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which is involved in processes like vasodilation and immune response modulation.[]
Caption: Mechanism of action of ABT-702.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for further dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If precipitation is observed, gentle warming and/or sonication can be used to facilitate complete dissolution.[6]
-
Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[2] Avoid repeated freeze-thaw cycles.
Preparation of In Vivo Formulations
For animal studies, this compound is often administered in a vehicle solution. Below are protocols for preparing common formulations.[6] It is crucial to add and mix the solvents in the specified order to ensure proper dissolution.
Protocol A: PEG300/Tween-80/Saline Formulation
-
Start with a stock solution of ABT-702 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 45% of the final volume of saline and mix well.
-
This should result in a clear solution with a solubility of at least 2.5 mg/mL.[2]
Protocol B: SBE-β-CD Formulation
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Start with a stock solution of ABT-702 in DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. The solubility in this formulation is at least 2.5 mg/mL.[2]
Protocol C: Corn Oil Formulation
-
Start with a stock solution of ABT-702 in DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of corn oil.
-
Mix thoroughly. The solubility in this formulation is at least 2.5 mg/mL.[2]
Caption: Workflow for preparing in vivo formulations.
In Vitro Adenosine Kinase Inhibition Assay
Objective: To determine the inhibitory activity of ABT-702 on adenosine kinase.
Principle: This assay measures the phosphorylation of adenosine by AK. The potency of the inhibitor is determined by quantifying the reduction in the formation of adenosine monophosphate (AMP).
Materials:
-
Recombinant human adenosine kinase
-
This compound
-
[³H]-Adenosine
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation fluid and counter
Protocol (Conceptual Outline):
-
Serially dilute ABT-702 in assay buffer to create a range of concentrations.
-
In a reaction plate, combine the assay buffer, ATP, and the various concentrations of ABT-702.
-
Add the recombinant adenosine kinase to each well and pre-incubate.
-
Initiate the enzymatic reaction by adding [³H]-Adenosine.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a stopping solution or boiling).
-
Separate the radiolabeled product ([³H]-AMP) from the substrate ([³H]-Adenosine), often using chromatography or ion-exchange methods.
-
Quantify the amount of [³H]-AMP formed using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. ABT-702 has a reported IC50 of 1.7 nM in this type of assay.[2]
Storage and Stability
This compound powder should be stored at 4°C, sealed, and protected from moisture.[2] Stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is not recommended to store aqueous solutions for long periods.[3]
References
Application Notes and Protocols for In Vitro Use of ABT-702 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-702 dihydrochloride is a potent and selective, non-nucleoside inhibitor of adenosine kinase (AK), the primary enzyme responsible for the metabolism of adenosine.[1][2] By inhibiting AK, ABT-702 effectively increases the endogenous concentrations of adenosine at the cellular level.[1] This elevation in adenosine levels leads to the activation of adenosine receptors, primarily the A1 receptor, which is coupled to Gi/o proteins.[3][4][5] Activation of the A1 receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various downstream effectors.[3][5][6] This mechanism of action makes ABT-702 a valuable tool for in vitro studies investigating the roles of adenosine signaling in various physiological and pathological processes, particularly in the context of neuroprotection, pain, and inflammation.[7][8]
These application notes provide a comprehensive guide for the in vitro use of this compound in cell culture, including detailed protocols for solution preparation, cell viability assays, and illustrative diagrams of its mechanism of action and experimental workflows.
Data Presentation
The inhibitory activity of this compound has been characterized in various in vitro systems. The following table summarizes key quantitative data for easy reference and comparison.
| Parameter | System | Value | Reference(s) |
| IC₅₀ | Adenosine Kinase (cell-free) | 1.7 nM | [1][9][10] |
| IC₅₀ | Intact IMR-32 human neuroblastoma cells | 51 nM | [9][11] |
| IC₅₀ | Cytosolic Assay | 2 nM | [12][13] |
| IC₅₀ | Intact Cell Assay | 50 nM | [12][13] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO at concentrations up to 100 mg/mL (186.48 mM).[10] It is insoluble in water.[10]
-
To prepare a 10 mM stock solution, dissolve 5.36 mg of this compound (molecular weight: 536.25 g/mol ) in 1 mL of DMSO.[11]
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[9]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[9] Studies have shown that compounds in DMSO are generally stable under these conditions.[14]
Cell Viability Assay using CCK-8
This protocol describes a general method for assessing the effect of ABT-702 on cell viability using a Cell Counting Kit-8 (CCK-8) assay. This assay is based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to a colored formazan product, which is proportional to the number of viable cells.
Materials:
-
Target cells (e.g., SH-SY5Y, PC12, or primary neurons)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of ABT-702 from the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same final concentration of DMSO) should be included.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ABT-702 or the vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined based on the specific cell line and experimental goals.[16][17]
-
-
CCK-8 Assay:
-
Following the incubation period, add 10 µL of the CCK-8 solution to each well.[15]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time with CCK-8 will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log concentration of ABT-702 to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Mandatory Visualization
Signaling Pathway of ABT-702 Action
The following diagram illustrates the mechanism of action of ABT-702. By inhibiting adenosine kinase, it increases intracellular and extracellular adenosine levels. Adenosine then binds to the A1 receptor, a G-protein coupled receptor, initiating a downstream signaling cascade.
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the key steps in performing a cell viability assay to evaluate the effects of ABT-702.
Caption: Workflow for a cell viability assay with ABT-702.
References
- 1. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. glpbio.com [glpbio.com]
- 14. researchgate.net [researchgate.net]
- 15. ijbs.com [ijbs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of ABT-702 Dihydrochloride in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of ABT-702 dihydrochloride in mice. ABT-702 is a potent and selective, non-nucleoside inhibitor of adenosine kinase (AK), with an IC50 of 1.7 nM.[1][2][3][4] By inhibiting AK, the primary enzyme responsible for adenosine metabolism, ABT-702 effectively increases the concentration of endogenous adenosine at sites of tissue injury and inflammation.[2][] This elevation of adenosine leads to analgesic and anti-inflammatory effects, primarily through the activation of adenosine A1 and A2A receptors.[1][][6]
Data Presentation
The following table summarizes the quantitative data from various in vivo studies using ABT-702 in mice, detailing the administration routes, dosages, experimental models, and observed effects.
| Administration Route | Dosage | Mouse Model | Duration/Frequency | Key Findings | Reference |
| Intraperitoneal (i.p.) | 1.5 mg/kg | Streptozotocin-induced diabetic retinopathy | Twice a week for 8 weeks | Attenuated retinal inflammation. | [6][7] |
| Intraperitoneal (i.p.) | 2 µmol/kg (ED50) | Phenyl-p-quinone-induced abdominal constriction (persistent chemical pain) | Single dose | Dose-dependent antinociceptive effects. | [8] |
| Intraperitoneal (i.p.) | 3 mg/kg | To study effects on neuronal activities using PET scans in rats | Single dose | Used to manipulate the effect of endogenous adenosine. | [8] |
| Intraperitoneal (i.p.) | 8 µmol/kg (ED50) | Hot-plate test (acute thermal nociception) | Single dose | Significantly reduced acute thermal nociception. | [1][8] |
| Intraperitoneal (i.p.) | 10 mg/kg | Cardioprotection model | Single dose | Reduced cardiac adenosine kinase protein content and conferred tolerance to ischemia-reperfusion injury. | [9] |
| Oral (p.o.) | 65 µmol/kg (ED50) | Hot-plate test (acute thermal nociception) | Single dose | Orally effective in reducing acute thermal nociception. | [1][8] |
Signaling Pathway of ABT-702
ABT-702's mechanism of action is centered on the inhibition of adenosine kinase, leading to an increase in extracellular adenosine. This adenosine then activates specific G-protein coupled receptors, primarily the A1 and A2A subtypes, to elicit its therapeutic effects. The A1 receptor is predominantly linked to anti-nociception, while the A2A receptor is involved in anti-inflammatory responses.
Caption: Mechanism of action of ABT-702.
Experimental Protocols
Below are detailed protocols for key experiments cited in the literature.
Protocol 1: Evaluation of Anti-Inflammatory Effects in a Diabetic Retinopathy Mouse Model
This protocol is adapted from studies investigating the anti-inflammatory properties of ABT-702 in a streptozotocin (STZ)-induced diabetic mouse model.[6][7]
1. Animal Model:
-
Use eight-week-old male mice.
-
Induce diabetes by a single intraperitoneal injection of STZ dissolved in citrate buffer.
-
Confirm diabetes by measuring blood glucose levels; mice with levels >250 mg/dL are considered diabetic.
2. Preparation of this compound:
-
Dissolve this compound in a vehicle solution. A commonly used vehicle is 15% DMSO, 15% Cremophor EL, and 70% saline.[8]
-
Prepare the solution fresh before each administration.
-
The final concentration should be such that the desired dose (e.g., 1.5 mg/kg) is delivered in a reasonable injection volume (e.g., 100 µL).
3. Administration:
-
Administer ABT-702 at a dose of 1.5 mg/kg via intraperitoneal injection.[6][7]
-
Treat the mice twice a week, starting from the onset of diabetes, for a total of 8 weeks.[6][7]
-
A control group of diabetic mice should receive an equivalent volume of the vehicle solution.
4. Endpoint Analysis:
-
At the end of the 8-week treatment period, euthanize the mice.
-
Enucleate the eyes and isolate the retinas.
-
Evaluate retinal inflammation using techniques such as Western blot, Real-Time PCR, and immunohistochemical staining for inflammatory markers (e.g., TNF-α, ICAM1).[6][7]
Caption: Workflow for diabetic retinopathy study.
Protocol 2: Assessment of Anti-Nociceptive Effects using the Hot-Plate Test
This protocol describes the evaluation of ABT-702's analgesic effects in a mouse model of acute thermal pain.[1][8]
1. Animals:
-
Use adult male mice.
-
Acclimatize the animals to the testing environment before the experiment.
2. Preparation of this compound:
-
Prepare different concentrations of ABT-702 in a suitable vehicle to achieve a range of dosages for determining the ED50.
-
For intraperitoneal administration, a vehicle of 15% DMSO, 15% Cremophor EL, and 70% saline can be used.[8]
-
For oral administration, ensure the compound is appropriately formulated for gavage.
3. Administration:
-
Administer ABT-702 via intraperitoneal injection (e.g., doses ranging up to 8 µmol/kg) or oral gavage (e.g., doses ranging up to 65 µmol/kg).[1][8]
-
A control group should receive the vehicle alone.
4. Hot-Plate Test:
-
Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Conduct the test at a predetermined time after drug administration (e.g., 30 minutes post-injection).
5. Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal.
-
Determine the ED50 value, which is the dose required to produce 50% of the maximal effect.
Caption: Workflow for hot-plate nociception test.
Important Considerations
-
Solubility: this compound is soluble in DMSO.[3] For in vivo use, it is often prepared in a vehicle containing DMSO and other solubilizing agents like Cremophor EL to ensure bioavailability and minimize precipitation.
-
Selectivity: ABT-702 is highly selective for adenosine kinase over other adenosine-interacting proteins such as adenosine receptors (A1, A2A, A3), adenosine transporters, and adenosine deaminase.[1][4]
-
Reversibility: The inhibition of adenosine kinase by ABT-702 has been shown to be reversible.[1]
-
Preclinical Stage: As of the latest available information, ABT-702 is still in the preclinical stage of development.[2]
These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions based on their specific research objectives and animal models. It is also recommended to consult the original research articles for more detailed methodologies.
References
- 1. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ABT 702 hydrochloride | Adenosine Kinase | Tocris Bioscience [tocris.com]
- 6. ABT-702, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of ABT-702 Dihydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-702 dihydrochloride is a potent and highly selective, non-nucleoside inhibitor of adenosine kinase (AK), with an IC50 of approximately 1.7 nM.[1][2][3][4] By inhibiting AK, the primary enzyme responsible for the metabolism of adenosine, ABT-702 effectively increases the intra- and extracellular concentrations of endogenous adenosine.[5][6] This mechanism gives ABT-702 significant potential as an analgesic and anti-inflammatory agent, making it a valuable tool in preclinical research for pain and inflammation models.[4][5][6] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound for preparing stock solutions of a desired concentration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C22H21BrCl2N6O | [1] |
| Molecular Weight | 536.25 g/mol | [1][2] |
| CAS Number | 1188890-28-9 | [1] |
| Appearance | Yellow to orange solid | [3] |
| Purity | ≥98% (by HPLC) | [7] |
The solubility of this compound in common laboratory solvents is summarized in Table 2. It is important to note that the reported solubility in DMSO varies across different suppliers. For optimal results, it is recommended to use fresh, anhydrous DMSO, as the compound's solubility can be reduced in the presence of moisture.[2] this compound is insoluble in water.[5][6]
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| DMSO | ≥33.33 mg/mL (≥62.15 mM) to 100 mg/mL (186.48 mM) | [1][2] |
| Ethanol | ≥9.84 mg/mL (with gentle warming and sonication) | [6][8] |
| Water | Insoluble | [5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions into cell culture media or assay buffers.
Step-by-Step Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.36 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution from 5.36 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2] Ensure the vials are tightly sealed to prevent solvent evaporation and moisture absorption.
Table 3: Molarity Calculator for this compound (MW = 536.25 g/mol )
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 1.8648 mL | 9.3240 mL | 18.6480 mL |
| 5 mM | 0.3730 mL | 1.8648 mL | 3.7296 mL |
| 10 mM | 0.1865 mL | 0.9324 mL | 1.8648 mL |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
ABT-702 functions by inhibiting adenosine kinase, a key enzyme in the adenosine metabolic pathway. The diagram below illustrates the mechanism of action of ABT-702.
Caption: ABT-702 inhibits adenosine kinase, increasing adenosine levels.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves, when handling the compound. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. tocris.com [tocris.com]
- 8. ABT 702 Dihydrochloride CAS#: 1188890-28-9 [amp.chemicalbook.com]
Application Notes and Protocols for ABT-702 Dihydrochloride in Animal Models of Analgesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ABT-702 dihydrochloride to induce analgesia in animal models. This document outlines the mechanism of action, key quantitative data, detailed experimental protocols for assessing analgesia, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
ABT-702 is a potent and selective, non-nucleoside inhibitor of adenosine kinase (AK), with an IC50 of approximately 1.7 nM.[1][2][3] By inhibiting AK, the primary enzyme responsible for adenosine metabolism, ABT-702 effectively increases the extracellular concentration of adenosine.[2][4] This elevation in endogenous adenosine leads to the activation of adenosine receptors, primarily the A1 receptor subtype, which plays a crucial role in mediating antinociceptive effects.[5] The analgesic properties of ABT-702 have been demonstrated in various animal models of acute, inflammatory, and neuropathic pain.[2]
Mechanism of Action
ABT-702's analgesic effect stems from its ability to indirectly activate A1 adenosine receptors. Adenosine kinase inhibition by ABT-702 leads to an accumulation of adenosine in the synaptic cleft. Adenosine then binds to and activates A1 adenosine receptors, which are G-protein coupled receptors (GPCRs). The activation of A1 receptors initiates a signaling cascade that ultimately results in the inhibition of neuronal activity and a reduction in pain perception.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the effective doses (ED50) of this compound in various animal models and pain assays.
Table 1: Efficacy of this compound in Mouse Models
| Pain Model | Assay | Administration Route | ED50 | Reference |
| Acute Somatic Nociception | Hot-Plate | Intraperitoneal (i.p.) | 8 µmol/kg | [1] |
| Acute Somatic Nociception | Hot-Plate | Oral (p.o.) | 65 µmol/kg | [1] |
| Persistent Chemical Pain | Abdominal Constriction | Intraperitoneal (i.p.) | 2 µmol/kg | [1] |
Table 2: Efficacy of this compound in Rat Models
| Pain Model | Assay | Administration Route | ED50 |
| Inflammatory Thermal Hyperalgesia | Carrageenan-induced Paw Edema | Oral (p.o.) | 5 µmol/kg |
| Acute Inflammation | Carrageenan-induced Paw Edema | Oral (p.o.) | 70 µmol/kg |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is soluble in dimethyl sulfoxide (DMSO).[4] For in vivo administration, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as saline or a solution of 20% SBE-β-CD in saline to achieve the desired final concentration.[1]
Example Preparation for Intraperitoneal (i.p.) Injection:
-
Weigh the required amount of this compound.
-
Dissolve the compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
For a final dosing solution, dilute the stock solution with sterile saline (0.9% NaCl). For instance, to achieve a 1 mg/mL solution with 10% DMSO, mix 1 part of the 10 mg/mL stock solution with 9 parts of sterile saline.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
The final injection volume for mice is typically 10 mL/kg and for rats is 5 mL/kg.
Example Preparation for Oral (p.o.) Gavage:
-
Follow steps 1 and 2 from the i.p. injection preparation.
-
For oral administration, the stock solution can be diluted in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Ensure the final concentration of DMSO is kept to a minimum, ideally below 5%.
-
The typical gavage volume for mice is 10 mL/kg and for rats is 5-10 mL/kg.
Hot-Plate Test for Thermal Nociception
The hot-plate test is used to assess the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[9][10]
Materials:
-
Hot-plate apparatus with adjustable temperature control.
-
Transparent cylindrical enclosure to confine the animal on the hot plate.
-
Timer.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement:
-
Set the hot-plate temperature to a constant, non-injurious temperature, typically between 50°C and 55°C.[10]
-
Gently place the animal (mouse or rat) on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors such as hind paw licking, shaking, or jumping.[10][11]
-
Record the latency (in seconds) to the first clear sign of a nocifensive response.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.[11]
-
-
Drug Administration: Administer this compound or the vehicle control via the desired route (i.p. or p.o.).
-
Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), repeat the hot-plate test as described in the baseline measurement.
-
Data Analysis: The analgesic effect is determined by the increase in the latency to respond to the thermal stimulus compared to the baseline and vehicle-treated groups.
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical sensitivity by measuring the withdrawal threshold to a calibrated mechanical stimulus.[12] The "up-down" method is a commonly used and efficient paradigm.[12][13][14]
Materials:
-
A set of calibrated von Frey filaments of varying stiffness.
-
An elevated wire mesh platform.
-
Individual transparent testing chambers.
Procedure:
-
Habituation: Habituate the animals to the testing environment for at least 2-3 days prior to the experiment. On testing day, allow the animals to acclimate in the testing chambers on the wire mesh floor for at least 30-60 minutes.[15]
-
Filament Application:
-
Begin with a von Frey filament estimated to be near the 50% withdrawal threshold (e.g., 0.6g for mice).[15]
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend, and hold for 1-2 seconds.[15]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
-
Up-Down Method:
-
If there is no response , the next higher stiffness filament is applied.
-
If there is a positive response , the next lower stiffness filament is applied.
-
This up-down sequence is continued until at least four readings are obtained after the first change in response direction.[12]
-
-
Drug Administration: Administer this compound or the vehicle control.
-
Post-Treatment Measurement: At a predetermined time after drug administration, repeat the von Frey test.
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the formula described by Dixon (1980) or using a simplified up-down method (SUDO).[12][14] An increase in the withdrawal threshold indicates an analgesic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Von Frey filament test [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols: Utilizing ABT-702 Dihydrochloride in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment options often provide limited efficacy and are associated with undesirable side effects.[1] Adenosine, an endogenous purine nucleoside, has been identified as a key inhibitory neuromodulator in pain pathways.[2][3] Its analgesic effects are primarily mediated through the activation of A1 adenosine receptors (A1AR).[2][4] ABT-702 dihydrochloride is a potent and selective, non-nucleoside inhibitor of adenosine kinase (AK), the primary enzyme responsible for adenosine metabolism.[2][3] By inhibiting AK, ABT-702 effectively increases the extracellular concentration of endogenous adenosine, particularly at sites of tissue injury and inflammation, thereby enhancing A1AR-mediated analgesia.[3] These application notes provide detailed protocols for the use of ABT-702 in rodent models of neuropathic pain, along with a summary of its pharmacological effects and the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
ABT-702 exerts its antinociceptive effects by elevating endogenous adenosine levels, which subsequently activate A1 adenosine receptors.[3] A1ARs are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[4] Upon activation, the subsequent signaling cascade leads to a reduction in neuronal excitability and neurotransmitter release in pain-processing pathways.
Key Signaling Events Post A1 Receptor Activation:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[4]
-
Modulation of Ion Channels:
-
Inhibition of voltage-gated Ca2+ channels, which reduces the influx of calcium required for neurotransmitter release from presynaptic terminals.[4][5]
-
Activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and decreased neuronal excitability.[4][5]
-
-
Interaction with Other Signaling Pathways: A1AR activation can also influence other signaling cascades, including the Phospholipase C (PLC) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which are involved in modulating neuronal plasticity and gene expression related to pain.[4][6]
Quantitative Data on ABT-702 Efficacy
The following tables summarize the in vitro and in vivo efficacy of ABT-702.
Table 1: In Vitro Potency of ABT-702
| Target | IC50 (nM) | Source Organism/System | Reference |
| Adenosine Kinase (AK) | 1.7 | Rat Brain Cytosol | [3] |
| Adenosine Kinase (AK) | 1.5 ± 0.3 | Human (placenta), Recombinant isoforms, Monkey, Dog, Rat, Mouse brain | [3] |
| AK in intact cells | 51 | IMR-32 Human Neuroblastoma Cells | MedChemExpress |
Table 2: In Vivo Efficacy of ABT-702 in Pain Models
| Pain Model | Species | Route of Administration | Endpoint | ED50 or Effective Dose | Reference |
| Mouse Hot-Plate (Acute Thermal Pain) | Mouse | Intraperitoneal (i.p.) | Antinociception | 8 µmol/kg | [3] |
| Mouse Hot-Plate (Acute Thermal Pain) | Mouse | Oral (p.o.) | Antinociception | 65 µmol/kg | [3] |
| Phenylquinone-induced Writhing (Visceral Pain) | Mouse | Intraperitoneal (i.p.) | Antinociception | Dose-dependent reduction | [3] |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Subcutaneous (s.c.) | Inhibition of C-fibre evoked responses | Significant at 1 and 10 mg/kg | [7] |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Subcutaneous (s.c.) | Inhibition of mechanical and thermal evoked responses | Reduced at 0.1, 1, and 10 mg/kg | [7][8] |
| Carrageenan-induced Inflammation | Rat | Subcutaneous (s.c.) | Inhibition of postdischarge and C-fibre evoked responses | Significant at 0.1, 1, and 10 mg/kg | [7] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This model is a widely used and reproducible method for inducing neuropathic pain, characterized by persistent mechanical allodynia and thermal hyperalgesia.[1][9]
Materials:
-
Male Sprague-Dawley rats (250-300g)[10]
-
Surgical microscope or loupes
-
Standard surgical instruments
-
Wound clips or sutures for skin closure[12]
-
Bacteriostatic powder[10]
-
This compound
-
Vehicle (e.g., saline)[7]
Procedure:
-
Animal Acclimatization and Baseline Testing:
-
House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least 7 days prior to surgery.[10]
-
Conduct baseline behavioral testing for mechanical and thermal sensitivity for 2-3 days before surgery to acclimate the animals to the testing procedures and establish baseline values.
-
-
Surgical Procedure (L5/L6 Spinal Nerve Ligation): [10][11][12]
-
Anesthetize the rat using isoflurane (3-4% for induction, 2% for maintenance).[11]
-
Place the animal in a prone position and shave the lower back.
-
Make a paravertebral incision on the left side at the level of L3-S2.[10]
-
Carefully dissect the paraspinal muscles to expose the L6 transverse process.
-
Remove the L6 transverse process to clearly visualize the L4-L6 spinal nerves.[12]
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with a 6-0 silk suture.[12]
-
For a sham operation, perform the same procedure without the nerve ligation.[10]
-
Close the muscle layer with sutures and the skin with wound clips.[12]
-
Apply bacteriostatic powder to the wound site.[10]
-
-
Post-Operative Care:
-
Monitor the animals closely during recovery from anesthesia.
-
Provide appropriate post-operative analgesia as per institutional guidelines.
-
Allow a recovery period of at least 3-7 days for the development of neuropathic pain behaviors before commencing drug treatment.[12]
-
Assessment of Neuropathic Pain
1. Mechanical Allodynia (von Frey Test): [10]
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the rat in a Plexiglas chamber with a mesh floor and allow for acclimatization (at least 30 minutes).[10]
-
Apply von Frey filaments with increasing bending force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw. The absence of a response within 5 seconds is considered negative.[10]
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method. A significant decrease in the PWT in the ipsilateral paw compared to baseline and the contralateral paw indicates mechanical allodynia.
-
2. Thermal Hyperalgesia (Plantar Test):
-
Apparatus: A radiant heat source (e.g., Hargreaves apparatus).
-
Procedure:
-
Place the rat in a Plexiglas chamber on a glass floor.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Measure the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL).
-
A significant decrease in the PWL in the ipsilateral paw compared to baseline and the contralateral paw indicates thermal hyperalgesia.
-
Administration of ABT-702
-
Preparation: Dissolve this compound in a suitable vehicle, such as saline.
-
Dosing: Based on literature, effective subcutaneous doses in rats range from 0.1 to 10 mg/kg.[7] Oral doses in mice have an ED50 of 65 µmol/kg.[3] Dose-response studies are recommended to determine the optimal dose for a specific experimental paradigm.
-
Administration: Administer ABT-702 via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage) at a defined time point before behavioral testing.
Conclusion
This compound represents a promising therapeutic agent for the management of neuropathic pain due to its mechanism of enhancing endogenous adenosine signaling. The protocols outlined above provide a framework for evaluating the efficacy of ABT-702 in the widely accepted SNL model of neuropathic pain. Researchers should carefully consider dose-response relationships and appropriate behavioral endpoints to fully characterize the analgesic potential of this compound. The provided data and pathways offer a solid foundation for further investigation into the therapeutic utility of adenosine kinase inhibitors in chronic pain states.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Spinal nerve ligation and assessment of mechanical allodynia [bio-protocol.org]
- 11. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols: ABT-702 Dihydrochloride in Combination with Other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-702 dihydrochloride is a potent and selective, non-nucleoside inhibitor of adenosine kinase (AK), with an IC50 of 1.7 nM.[1][2][3] By inhibiting AK, the primary enzyme responsible for adenosine metabolism, ABT-702 effectively increases the extracellular concentration of endogenous adenosine.[4] This elevation in adenosine levels, particularly at sites of tissue injury and inflammation, potentiates the activation of adenosine receptors, primarily the A1 receptor subtype, leading to analgesic and anti-inflammatory effects.[5] Preclinical studies have demonstrated the efficacy of ABT-702 as a standalone agent in various models of nociceptive, inflammatory, and neuropathic pain, as well as in diabetic retinopathy.[5][6]
These application notes provide a comprehensive overview of the rationale and experimental protocols for investigating the therapeutic potential of ABT-702 in combination with other pharmacological agents. The focus is on synergistic or additive interactions that could enhance therapeutic efficacy while potentially reducing the required doses and associated side effects of the individual agents.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of ABT-702 is the inhibition of adenosine kinase, leading to an increase in extracellular adenosine. Adenosine then exerts its effects by activating G protein-coupled adenosine receptors (A1, A2A, A2B, and A3). The analgesic and anti-inflammatory properties of elevated adenosine are predominantly mediated through the A1 receptor.
Combination Therapy Rationale and Preclinical Data
The multifaceted nature of pain and inflammation often necessitates multimodal therapeutic approaches. Combining ABT-702 with other pharmacological agents that act on different pathways could lead to enhanced therapeutic effects.
ABT-702 and Opioid Analgesics
Rationale: Opioids are potent analgesics, but their use is limited by side effects and the development of tolerance. Adenosine and opioids share some downstream signaling pathways involved in analgesia. Co-administration of an adenosine kinase inhibitor like ABT-702 with an opioid could potentially produce synergistic or additive analgesic effects, allowing for lower, better-tolerated doses of opioids. Studies have shown that inhibiting adenosine kinase can enhance the antinociceptive effects of opioids. Specifically, additive interactions have been observed with mu-opioid agonists, and synergistic interactions with delta-opioid receptor agonists.[7]
Preclinical Data:
| Combination | Animal Model | Effect | Reference |
| 5'-NH2dAdo (AK inhibitor) + Mu-opioid agonist | Mouse | Additive antinociception | [7] |
| 5'-NH2dAdo (AK inhibitor) + Delta-opioid agonist | Mouse | Synergistic antinociception | [7] |
Note: Data for ABT-702 in direct combination with opioids is limited in the public domain. The data presented is for another adenosine kinase inhibitor with a similar mechanism of action.
ABT-702 and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Rationale: NSAIDs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. However, some NSAIDs have been shown to have COX-independent effects, including the inhibition of adenosine transport, which can increase extracellular adenosine concentrations.[8] Combining ABT-702 with an NSAID could therefore lead to a more pronounced and sustained increase in local adenosine levels at the site of inflammation, resulting in enhanced anti-inflammatory and analgesic effects.
Preclinical Data:
| Combination | Animal Model | Potential Effect |
| ABT-702 + NSAID (e.g., Sulindac sulfide) | Rat Carrageenan-induced paw edema | Enhanced reduction in paw edema |
Experimental Protocols
Assessment of Analgesic Synergy: Hot Plate Test
Objective: To evaluate the antinociceptive effects of ABT-702 alone and in combination with an opioid agonist.
Materials:
-
Hot plate apparatus (temperature controlled)
-
Male ICR mice (20-25 g)
-
This compound
-
Opioid agonist (e.g., morphine sulfate)
-
Vehicle (e.g., 0.9% saline or 10% DMSO in saline)
-
Syringes and needles for administration (intraperitoneal or oral)
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Set the hot plate temperature to a constant 52.5 ± 0.2°C.[9]
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time (in seconds) to the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 30-45 seconds should be established to prevent tissue damage.[9][10]
-
Administer ABT-702, the opioid agonist, the combination, or vehicle to different groups of mice.
-
At a predetermined time after drug administration (e.g., 30 minutes), place each mouse on the hot plate and measure the response latency.
-
Calculate the percentage of maximal possible effect (%MPE) for each animal using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data to determine if the combination treatment shows a synergistic or additive effect compared to the individual agents.
Assessment of Anti-inflammatory Synergy: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effects of ABT-702 alone and in combination with an NSAID.
Materials:
-
Plethysmometer or calipers
-
Male Wistar rats (150-200 g)
-
Lambda carrageenan (1% in saline)[11]
-
This compound
-
NSAID (e.g., indomethacin or sulindac sulfide)
-
Vehicle
-
Syringes and needles for administration
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer ABT-702, the NSAID, the combination, or vehicle to different groups of rats (e.g., intraperitoneally or orally).
-
After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[12]
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Analyze the data to determine if the combination treatment shows a synergistic or additive anti-inflammatory effect.
Investigation in a Disease Model: Streptozotocin-Induced Diabetic Retinopathy
Objective: To evaluate the therapeutic potential of ABT-702 in combination with an anti-VEGF agent in a model of diabetic retinopathy.
Materials:
-
Male C57BL/6J mice
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Blood glucose meter
-
This compound
-
Anti-VEGF agent (e.g., aflibercept)
-
Equipment for intravitreal injections
-
Equipment for retinal function and imaging (e.g., ERG, OCT)
Procedure:
-
Induce diabetes in mice by administering five consecutive daily intraperitoneal injections of STZ (50 mg/kg) dissolved in citrate buffer. Control mice receive buffer alone.[13]
-
Confirm diabetes by measuring blood glucose levels (a level >250 mg/dL is typically considered diabetic).[13]
-
After a set period of diabetes (e.g., 4 weeks), divide the diabetic mice into treatment groups: vehicle, ABT-702, anti-VEGF, and ABT-702 + anti-VEGF.
-
Administer treatments as per the study design (e.g., systemic ABT-702 and intravitreal anti-VEGF).
-
At various time points, assess retinal inflammation, vascular leakage, and neuronal function using appropriate techniques (e.g., immunohistochemistry for inflammatory markers, fluorescein angiography for vascular leakage, and electroretinography for retinal function).
-
Compare the outcomes between the different treatment groups to evaluate the efficacy of the combination therapy.
Data Presentation
All quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Effect of ABT-702 and Morphine Combination on Hot Plate Latency in Mice
| Treatment Group | N | Baseline Latency (s) | Post-treatment Latency (s) | % MPE |
| Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ABT-702 (X mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Morphine (Y mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ABT-702 + Morphine | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of ABT-702 and NSAID Combination on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | N | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle | 8 | Mean ± SEM | - |
| ABT-702 (X mg/kg) | 8 | Mean ± SEM | Mean ± SEM |
| NSAID (Y mg/kg) | 8 | Mean ± SEM | Mean ± SEM |
| ABT-702 + NSAID | 8 | Mean ± SEM | Mean ± SEM |
Conclusion
The investigation of this compound in combination with other pharmacological agents presents a promising avenue for the development of more effective and safer therapies for pain, inflammation, and potentially other conditions like diabetic retinopathy. The provided rationales and experimental protocols offer a framework for researchers to explore these potential synergistic interactions. Rigorous preclinical evaluation using these and other relevant models is crucial to validate the therapeutic potential of such combination strategies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. ABT 702 hydrochloride | Adenosine Kinase | Tocris Bioscience [tocris.com]
- 4. Therapeutic potential of adenosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adenosine kinase and adenosine deaminase inhibition modulate spinal adenosine- and opioid agonist-induced antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of nonsteroidal anti-inflammatory drugs on adenosine transport in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.5. Thermal thresholds: hot-plate test [bio-protocol.org]
- 10. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Long-Term Administration of ABT-702 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data and propose generalized protocols for the long-term administration of ABT-702 dihydrochloride, a potent and selective adenosine kinase (AK) inhibitor. The information is intended to guide the design of in vivo studies investigating the chronic effects of ABT-702.
Mechanism of Action
ABT-702 is a non-nucleoside adenosine kinase inhibitor with high potency and selectivity.[1][2] Adenosine kinase is the primary enzyme responsible for the metabolism of adenosine. By inhibiting this enzyme, ABT-702 increases the extracellular and intracellular concentrations of adenosine.[2] Elevated adenosine levels then modulate a variety of physiological processes through the activation of adenosine receptors (A1, A2A, A2B, and A3), leading to analgesic, anti-inflammatory, and cardioprotective effects.[3][4][5][6] The antinociceptive effects of ABT-702 have been shown to be mediated primarily through the adenosine A1 receptor.[2]
Signaling Pathway of ABT-702 Action
Caption: Signaling pathway of ABT-702, an adenosine kinase inhibitor.
In Vitro Potency
ABT-702 is a highly potent inhibitor of adenosine kinase across multiple species.
| Parameter | Species/Source | Value |
| IC50 | Human (placenta) | 1.5 ± 0.3 nM |
| Monkey, Dog, Rat, Mouse (brain) | ~1.5 nM | |
| Rat Brain Cytosol | 1.7 nM | |
| IMR-32 Human Neuroblastoma Cells | 51 nM |
Data compiled from multiple sources.[2][7][8]
In Vivo Efficacy in Preclinical Models
ABT-702 has demonstrated efficacy in various animal models of pain and inflammation.
| Model | Species | Route of Administration | Effective Dose | Observed Effect |
| Acute Somatic Nociception (Hot-plate) | Mouse | Intraperitoneal (i.p.) | ED50 = 8 µmol/kg | Reduced thermal nociception |
| Oral (p.o.) | ED50 = 65 µmol/kg | |||
| Persistent Chemical Pain (Abdominal Constriction) | Mouse | Intraperitoneal (i.p.) | ED50 = 2 µmol/kg | Dose-dependent reduction in nociception |
| Inflammatory Pain (Carrageenan) | Rat | Subcutaneous (s.c.) | 0.1 - 10 mg/kg | Reduced neuronal responses to noxious stimuli[3] |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Subcutaneous (s.c.) | 10 mg/kg | Significant reduction in neuronal responses[3] |
| Diabetic Retinopathy | Mouse | Intraperitoneal (i.p.) | 1.5 mg/kg (twice weekly for 8 weeks) | Attenuated inflammation[4][9][10] |
| Diabetic Nephropathy | Mouse | Intraperitoneal (i.p.) | 1.5 mg/kg (twice weekly for 8 weeks) | Reduced albuminuria and glomerular injury[11] |
| Cardioprotection | Mouse | Intraperitoneal (i.p.) or Oral (p.o.) | Not specified | Sustained cardioprotection 24-72h post-administration[5][6] |
Data compiled from multiple sources.[2][3][4][5][6][7][9][10][11]
Proposed Long-Term Administration Protocols
The following protocols are generalized from published short-term and medium-term studies and should be adapted for specific experimental needs. A pilot study to determine the maximum tolerated dose (MTD) for the specific animal model and duration is highly recommended.
5.1. General Considerations
-
Formulation: For oral administration, ABT-702 can be formulated as a homogenous suspension in a vehicle such as carboxymethylcellulose-sodium (CMC-Na).[1] For intraperitoneal or subcutaneous injection, a solution can be prepared in a vehicle like 5% DMSO in saline or 10% DMSO in corn oil.[1][11][12] The solubility of this compound is high in DMSO.[1][8]
-
Animal Models: Long-term studies have been conducted in mice and rats.[3][4][11] The choice of species should be justified based on the research question and the relevance of the model to human physiology.
-
Monitoring: Regular monitoring of animal health is crucial. This should include body weight, food and water intake, clinical signs of toxicity, and behavioral changes. For longer studies, periodic hematology and clinical chemistry analysis should be considered.
5.2. Protocol for Systemic Anti-inflammatory Effects (e.g., Diabetic Complications)
This protocol is based on studies investigating diabetic retinopathy and nephropathy.[4][11]
-
Animal Model: Streptozotocin-induced diabetic mice (e.g., C57BL/6).
-
Dose and Route: 1.5 mg/kg ABT-702 administered intraperitoneally.
-
Frequency: Twice a week.
-
Duration: 8 to 16 weeks.
-
Vehicle Control: An equivalent volume of the vehicle (e.g., 5% DMSO in saline) should be administered to a control group.
-
Outcome Measures: At the end of the study, tissues of interest (e.g., retina, kidney) can be collected for analysis of inflammatory markers (e.g., TNF-α, ICAM1), oxidative stress, and cell death via methods such as Western blot, Real-Time PCR, and immunostaining.[4][9]
5.3. Protocol for Chronic Pain Models
This protocol is an extrapolation from acute and sub-chronic pain studies.[3]
-
Animal Model: Rat model of neuropathic pain (e.g., spinal nerve ligation) or inflammatory pain (e.g., complete Freund's adjuvant).
-
Dose and Route: Start with a dose range of 1-10 mg/kg, administered subcutaneously or orally. The optimal dose for long-term administration should be determined in a pilot study.
-
Frequency: Once daily. The frequency may be adjusted based on the pharmacokinetic profile and observed duration of action.
-
Duration: 4 to 8 weeks, or as required by the specific pain model.
-
Vehicle Control: A control group receiving the vehicle should be included.
-
Outcome Measures: Behavioral testing for mechanical allodynia and thermal hyperalgesia should be performed at baseline and at regular intervals throughout the study.
Experimental Workflow and Logical Relationships
Experimental Workflow for a Long-Term Efficacy Study
Caption: A typical experimental workflow for long-term in vivo studies.
Logical Relationship in a Dose-Escalation Study
References
- 1. selleckchem.com [selleckchem.com]
- 2. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-702, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine kinase (ADK) inhibition with ABT-702 induces ADK protein degradation and a distinct form of sustained cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. Adenosine kinase inhibition protects the kidney against streptozotocin-induced diabetes through anti-inflammatory and anti-oxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
ABT-702 dihydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ABT-702 dihydrochloride. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under desiccated conditions. For short-term storage (days to weeks), a temperature of 4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1] Some suppliers also indicate that it can be stored tightly sealed and desiccated at room temperature.[2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound are typically prepared in DMSO. For storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots can be stored at -20°C for up to one month or at -80°C for six months to a year.[3][4] Some sources advise that long-term storage of solutions is not recommended and they should be used soon after preparation.[5]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMSO.[2] Various sources report solubilities in DMSO at concentrations such as 24 mg/mL, ≥ 33.33 mg/mL, and 100 mg/mL.[2][4][6] It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[4] For in vivo experiments, specific solvent systems are used, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The compound is insoluble in water.[2]
Q4: Is this compound light sensitive?
A4: While specific data on light sensitivity is limited, general best laboratory practices for handling chemical compounds include protection from light, especially during long-term storage. One supplier recommends storing it in the dark.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | 1. Incorrect solvent. 2. Low-quality or wet solvent. 3. Compound has precipitated out of solution. | 1. Ensure you are using a recommended solvent such as DMSO. The compound is insoluble in water.[2] 2. Use fresh, high-purity, anhydrous DMSO, as moisture can decrease solubility.[4] 3. Gentle warming and sonication can be used to aid dissolution if precipitation has occurred. |
| Inconsistent Experimental Results | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Use of aged working solutions. | 1. Verify that the solid compound and stock solutions have been stored at the correct temperatures and protected from moisture. 2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[3] 3. For in vivo experiments, it is highly recommended to prepare working solutions fresh on the day of use. |
| Precipitation in Working Solution | 1. The concentration of the compound exceeds its solubility in the final buffer or media. 2. Change in temperature or pH of the solution. | 1. Check the solubility of this compound in your specific experimental buffer. You may need to adjust the final concentration or the composition of the vehicle. 2. Ensure the final solution is maintained at a stable temperature. If possible, check the pH compatibility of the compound with your buffer system. |
Storage and Stability Data
Solid Form Storage Recommendations
| Condition | Temperature | Duration | Reference |
| Short-term | 4°C | Days to Weeks | [1] |
| Long-term | -20°C | Months to Years | [1] |
| Alternative | Room Temperature | Not specified | [2] |
Stock Solution Storage Recommendations (in DMSO)
| Temperature | Duration | Reference |
| -20°C | 1 Month | [3][4] |
| -80°C | 6 Months - 1 Year | [3][4] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: ~536.25 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 0.536 mg of the compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication may be used to facilitate dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Visualizations
Caption: Mechanism of action of ABT-702.
Caption: Troubleshooting inconsistent results with ABT-702.
References
Common issues with ABT-702 dihydrochloride solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common solubility issues encountered with ABT-702 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water.[1] For aqueous-based solutions for in vivo or cell-based assays, co-solvent systems are necessary.
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: As a dihydrochloride salt of a weakly basic compound, ABT-702's solubility in aqueous media is limited. The hydrochloride salt form does not always guarantee high aqueous solubility.[2] Furthermore, the common ion effect in buffers containing chloride ions (e.g., HCl for pH adjustment) can further suppress the solubility of the hydrochloride salt.[2][3]
Q3: I observed precipitation when diluting my DMSO stock solution with an aqueous buffer. What should I do?
A3: This is a common issue when a compound is highly soluble in a concentrated organic solvent but has poor solubility in the final aqueous medium. To avoid precipitation, it is crucial to use a suitable co-solvent system and to add the components in the correct order. Gentle warming and sonication can also aid in dissolution, but the stability of the compound under these conditions should be considered.[4]
Q4: Are there recommended storage conditions for this compound solutions?
A4: Stock solutions in DMSO should be stored at -20°C for short-term storage (1 month) and -80°C for long-term storage (up to 6 months).[4] It is important to store the solutions in tightly sealed containers to prevent moisture absorption by DMSO, which can impact solubility.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter when preparing solutions of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudy solution or visible precipitate after adding all components. | Incomplete dissolution. | 1. Gently warm the solution (e.g., in a 37°C water bath).2. Use a sonicator to aid dissolution.[4]3. Ensure the correct order of solvent addition as specified in the protocols. |
| Precipitation occurs over time after initial successful dissolution. | The solution is supersaturated and unstable at the storage temperature. | 1. Prepare a fresh solution before each experiment.2. Store the solution at room temperature if it is to be used the same day, after verifying stability.3. Consider preparing a more dilute stock solution. |
| Inconsistent results between experiments. | Variability in solution preparation. | 1. Use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed water can affect solubility.[4][5]2. Standardize the entire protocol, including solvent volumes, order of addition, mixing times, and temperature. |
| Low bioavailability or efficacy in in vivo studies. | Poor solubility and absorption from the dosing vehicle. | 1. Optimize the formulation using different co-solvents or excipients (see Experimental Protocols).2. Consider alternative routes of administration if oral bioavailability remains low. |
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound in various solvents and solvent systems.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Reference(s) |
| DMSO | ≥ 33.33 | 62.15 | [4] |
| DMSO | 24 | - | [1] |
| DMSO | 100 | 186.48 | [5] |
| DMSO | 53.66 | 100 | [6] |
Note: The molecular weight of this compound is 536.25 g/mol .[4][7] The molecular weight of ABT-702 hydrochloride is 499.79 g/mol .
Table 2: Formulations for Aqueous Solutions
| Formulation Components | Achievable Concentration (mg/mL) | Molar Equivalent (mM) | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | 4.66 | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | 4.66 | [4][7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | 4.66 | [4][7] |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL Solution for In Vivo Administration (Co-solvent System)
This protocol is adapted from methods used for administering ABT-702 in animal studies.[4]
Materials:
-
This compound
-
DMSO (high purity, anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a concentrated stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a 25 mg/mL stock solution.
-
Stepwise addition of co-solvents: For a final volume of 1 mL, follow these steps in the specified order: a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution. b. Mix thoroughly by vortexing until the solution is clear. c. Add 50 µL of Tween-80 and mix again until homogeneous. d. Add 450 µL of saline to reach the final volume of 1 mL. e. Vortex the final solution until it is a clear and uniform.
-
Final Concentration: The final concentration of this compound will be 2.5 mg/mL.
Protocol 2: Preparation of a Stock Solution in DMSO
This protocol is for preparing a high-concentration stock solution for in vitro experiments.
Materials:
-
This compound
-
DMSO (anhydrous, high purity)
-
Sterile, amber glass vial or a microcentrifuge tube wrapped in foil.
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture absorption.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, dissolve 5.36 mg in 1 mL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of action of ABT-702 as an adenosine kinase inhibitor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. rjpdft.com [rjpdft.com]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ABT 702 hydrochloride | Adenosine Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Optimizing ABT-702 dihydrochloride concentration for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-702 dihydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ABT-702?
A1: ABT-702 is a potent and selective, non-nucleoside inhibitor of adenosine kinase (AK).[1][2] Adenosine kinase is the primary enzyme responsible for the metabolism of adenosine by phosphorylating it to adenosine monophosphate. By inhibiting AK, ABT-702 increases the intra- and extracellular concentrations of endogenous adenosine.[] This elevation in adenosine levels leads to the activation of adenosine receptors (A1, A2A, A2B, and A3), which can modulate various physiological processes, including inflammation and nociception.[][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is insoluble in water but is soluble in dimethyl sulfoxide (DMSO). Various suppliers indicate solubility in DMSO at concentrations ranging from 24 mg/mL to 100 mM.[5] For in vitro assays, it is crucial to prepare a concentrated stock solution in high-purity DMSO and then dilute it to the final desired concentration in your aqueous assay buffer.
Q3: What is a typical effective concentration range for ABT-702 in in vitro assays?
A3: The effective concentration of ABT-702 will vary depending on the specific assay and cell type. However, based on its inhibitory activity, a good starting point can be derived from its IC50 values. The IC50 for inhibiting adenosine kinase in cell-free assays is approximately 1.7 nM.[2][6][7][8] In intact cells, such as IMR-32 human neuroblastoma cells, the IC50 for inhibiting adenosine phosphorylation is around 50 nM.[6][8][9] Therefore, a concentration range of 1 nM to 1 µM is a reasonable starting point for most cell-based assays.
Q4: How selective is ABT-702 for adenosine kinase?
A4: ABT-702 is highly selective for adenosine kinase. It shows several orders of magnitude greater selectivity for AK over other adenosine-related targets, including adenosine A1, A2A, and A3 receptors, the adenosine transporter, and adenosine deaminase.[4][7] This high selectivity makes it a valuable tool for specifically investigating the role of adenosine kinase in biological systems.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of ABT-702 in aqueous buffer | Low solubility of ABT-702 in aqueous solutions. | Ensure the final concentration of DMSO in your assay medium is kept low (typically ≤ 0.5%) to maintain solubility. If precipitation persists, gentle warming and/or sonication of the stock solution before final dilution may help.[7] Prepare fresh dilutions from the DMSO stock for each experiment. |
| Inconsistent or no observable effect | - Inactive compound.- Inappropriate concentration range.- Cell type is not responsive. | - Verify the purity and integrity of your this compound.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad range (e.g., 0.1 nM to 10 µM) is recommended for initial screening.- Confirm that your cell model expresses adenosine kinase and the relevant downstream signaling components (e.g., adenosine receptors). |
| Cell toxicity observed at higher concentrations | Off-target effects or solvent toxicity. | - Lower the concentration of ABT-702. While it is highly selective, off-target effects can occur at very high concentrations.- Include a vehicle control (DMSO at the same final concentration as your highest ABT-702 treatment) to assess the toxicity of the solvent itself. |
| Variability between experiments | - Inconsistent preparation of ABT-702 solutions.- Freeze-thaw cycles of the stock solution. | - Always prepare fresh dilutions from a concentrated stock solution for each experiment.- Aliquot your DMSO stock solution upon initial preparation to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.[7] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of ABT-702
| Target | Assay Type | Species | IC50 |
| Adenosine Kinase (AK) | Cell-free | Rat (brain cytosolic) | 1.7 nM[6][7] |
| Adenosine Kinase (AK) | Cell-free | Human (placental) | 1.5 ± 0.3 nM[7] |
| Adenosine Kinase (AK) | Cell-free | Human (recombinant isoforms) | 1.5 ± 0.3 nM[7] |
| Adenosine Phosphorylation | Intact cells | Human (IMR-32 neuroblastoma) | 51 nM[7][9] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of ABT-702 for an In Vitro Inflammation Assay
This protocol provides a general framework for optimizing the concentration of ABT-702 to inhibit the release of a pro-inflammatory cytokine (e.g., TNF-α) from cultured immune cells (e.g., macrophages or microglial cells) stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).
1. Materials:
- This compound
- High-purity DMSO
- Cultured immune cells (e.g., RAW 264.7 macrophages)
- Complete cell culture medium
- Lipopolysaccharide (LPS)
- Phosphate-buffered saline (PBS)
- ELISA kit for the cytokine of interest (e.g., TNF-α)
- Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
2. Preparation of ABT-702 Stock Solution:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Cell Seeding:
- Seed the immune cells in a 96-well plate at a density that allows for optimal growth and response to LPS.
- Incubate the cells for 24 hours to allow them to adhere and stabilize.
4. Treatment with ABT-702 and LPS:
- Prepare serial dilutions of the ABT-702 stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (LPS alone).
- Pre-incubate the cells with the different concentrations of ABT-702 or vehicle for 1 hour.
- After the pre-incubation period, add LPS to all wells except the negative control (untreated cells) to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL).
5. Incubation and Sample Collection:
- Incubate the plate for a period known to be optimal for the production of the cytokine of interest (e.g., 6-24 hours for TNF-α).
- After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
6. Cytokine Measurement:
- Measure the concentration of the pro-inflammatory cytokine in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
7. Cell Viability Assay:
- After collecting the supernatant, assess the viability of the cells remaining in the plate using a suitable cell viability assay to ensure that the observed effects of ABT-702 are not due to cytotoxicity.
8. Data Analysis:
- Plot the cytokine concentration against the log of the ABT-702 concentration to generate a dose-response curve.
- Calculate the IC50 value, which is the concentration of ABT-702 that causes a 50% reduction in cytokine production.
Visualizations
Caption: Mechanism of action of ABT-702.
Caption: Experimental workflow for optimizing ABT-702 concentration.
References
- 1. ABT-702 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ABT 702 hydrochloride | Adenosine Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting inconsistent results in ABT-702 dihydrochloride experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guidance for experiments involving ABT-702 dihydrochloride. Inconsistent results in preclinical studies can be a significant hurdle; this resource aims to address common challenges through detailed FAQs, experimental protocols, and clear data presentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to variability in experiments with this compound.
Q1: I'm observing lower than expected potency or inconsistent results in my cell-based assays. What are the potential causes?
A1: Inconsistent potency in in-vitro experiments can stem from several factors related to compound handling and the experimental setup:
-
Solubility Issues: this compound is practically insoluble in water but soluble in DMSO.[1] If the compound precipitates in your aqueous culture medium, its effective concentration will be reduced.
-
Troubleshooting:
-
Always prepare a fresh, high-concentration stock solution in 100% DMSO. Ensure the DMSO is fresh, as absorbed moisture can reduce solubility.[2]
-
When diluting into your final assay medium, do so in a stepwise manner and vortex between dilutions to minimize precipitation.
-
Visually inspect the final solution for any precipitate before adding it to your cells.
-
Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells. A final concentration of <0.1% is generally recommended.
-
-
-
Compound Stability: Like many small molecules, the stability of ABT-702 in solution can be a factor.
-
Troubleshooting:
-
Prepare fresh working solutions for each experiment from your DMSO stock.
-
While DMSO stocks can be stored at -20°C or -80°C, it's recommended to use them within a month for -20°C storage and up to 6 months for -80°C.[3] Avoid repeated freeze-thaw cycles.
-
-
-
Cellular Environment: The expression and activity of adenosine kinase and adenosine receptors can vary between cell lines and even with passage number and culture conditions.
-
Troubleshooting:
-
Ensure consistent cell passage numbers for all experiments.
-
Serum in the culture medium contains adenosine and enzymes that can metabolize it, potentially altering the baseline adenosine tone. Consider using serum-free medium for the duration of the experiment if your cell line can tolerate it.
-
-
Q2: My in-vivo results with ABT-702 are not consistent across different cohorts of animals. What should I check?
A2: In-vivo studies introduce more variables. Here are key areas to examine:
-
Formulation and Administration: Improper formulation is a common source of variability.
-
Troubleshooting:
-
Due to its poor water solubility, a specific vehicle is required. A commonly used formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option includes 10% DMSO and 90% corn oil.[3][4]
-
Ensure the formulation is prepared fresh on the day of the experiment.[3]
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
-
Ensure the route of administration (e.g., intraperitoneal, oral) is consistent and performed accurately.
-
-
-
Animal Physiology: The baseline physiological state of the animals can influence the effects of ABT-702.
-
Troubleshooting:
-
Factors like stress, diet, and the microbiome can influence inflammatory and pain responses. Standardize animal husbandry conditions as much as possible.
-
The effect of ABT-702 can be more pronounced in pathological models (e.g., inflammation, nerve injury) compared to healthy controls, as adenosine levels are often elevated at sites of tissue injury.[5][6]
-
-
Q3: I am not observing the expected downstream effects on adenosine receptor signaling. Why might this be?
A3: ABT-702 works by inhibiting adenosine kinase, thereby increasing endogenous adenosine levels.[1][5][] The observed effect is therefore dependent on the local concentration of adenosine and the expression of adenosine receptors on the target cells.
-
Adenosine Receptor Expression and Desensitization:
-
The four adenosine receptor subtypes (A1, A2A, A2B, A3) have different distributions and downstream signaling pathways.[8][9][10] The cellular response will depend on which receptors are expressed.
-
Prolonged exposure to high levels of adenosine can lead to receptor desensitization and downregulation, which could diminish the response over time.[9]
-
-
Baseline Adenosine Levels:
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various sources to aid in experimental design.
Table 1: In Vitro Potency of ABT-702
| Target | Assay Type | IC50 | Species | Source |
| Adenosine Kinase | Enzyme Activity | 1.7 nM | Rat Brain Cytosol | [3] |
| Adenosine Kinase | Enzyme Activity | 1.5 ± 0.3 nM | Human (placenta, recombinant), Monkey, Dog, Rat, Mouse | [1][3] |
| Adenosine Kinase | Intact Cells (IMR-32) | 51 nM | Human | [3][4] |
Table 2: In Vivo Efficacy of ABT-702
| Animal Model | Route of Administration | Effective Dose (ED50) | Species | Source |
| Mouse Hot-Plate Test (Thermal Nociception) | Intraperitoneal (i.p.) | 8 µmol/kg | Mouse | [3] |
| Mouse Hot-Plate Test (Thermal Nociception) | Oral (p.o.) | 65 µmol/kg | Mouse | [3] |
| Abdominal Constriction Assay (Chemical Pain) | Intraperitoneal (i.p.) | 2 µmol/kg | Mouse | [3] |
| Inflammatory Thermal Hyperalgesia | Oral (p.o.) | 5 µmol/kg | Rat | [1] |
Experimental Protocols
Protocol 1: Preparation of ABT-702 Stock and Working Solutions for In Vitro Assays
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of ABT-702 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 536.25 g/mol ). For example, to 1 mg of ABT-702, add 186.48 µL of DMSO.[2]
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is recommended to do this immediately before adding to the cells.
-
Ensure the final DMSO concentration in the culture wells is below cytotoxic levels (typically <0.1%).
-
Protocol 2: In Vivo Formulation of ABT-702
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Formulation: [3]
-
Calculate the total volume of the formulation needed based on the number of animals and the dosing volume.
-
In a sterile tube, dissolve the required amount of ABT-702 powder in 10% of the total volume with DMSO.
-
Sequentially add 40% of the total volume of PEG300, followed by 5% of the total volume of Tween-80, and finally 45% of the total volume of saline.
-
Vortex well after the addition of each component.
-
If necessary, use gentle warming or sonication to ensure complete dissolution. The final solution should be clear.
-
This formulation should be prepared fresh on the day of use.
-
Visualizations
Signaling Pathway of ABT-702 Action
Caption: Mechanism of action for ABT-702.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: Troubleshooting inconsistent in vitro results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
Addressing precipitation of ABT-702 dihydrochloride in media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ABT-702 dihydrochloride. The focus is on addressing the common issue of its precipitation in aqueous experimental media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A: Precipitation of this compound in aqueous solutions like cell culture media is a common issue primarily due to its low water solubility.[1][2] The problem often arises from a phenomenon known as "solvent shift." You likely have a concentrated stock solution in an organic solvent like DMSO, where ABT-702 is highly soluble.[2][3] When this concentrated stock is diluted into the aqueous environment of the cell culture media, the DMSO concentration drops dramatically, reducing its ability to keep the compound dissolved. This shift in solvent composition causes the compound to crash out of the solution as a precipitate.
Additionally, as a dihydrochloride salt of what is likely a weakly basic compound, ABT-702 can be susceptible to disproportionation in neutral or slightly alkaline pH environments, such as standard cell culture media. This process involves the conversion of the more soluble salt form back to its less soluble free base, contributing to precipitation.[4][5]
Q2: What is the recommended solvent for making a stock solution of this compound?
A: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] The compound exhibits excellent solubility in DMSO. It is crucial to use fresh, moisture-free DMSO, as absorbed water can significantly reduce the compound's solubility.[2][6] The compound is generally considered insoluble in water and has limited solubility in ethanol.[1][2][7]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Concentration (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | ≥ 100 mg/mL | ~186.48 mM | [2] |
| DMSO | ≥ 33.33 mg/mL | ~62.15 mM | [3] |
| DMSO | 24 mg/mL | ~44.75 mM | [1] |
| Ethanol | ≥ 9.84 mg/mL | ~18.35 mM | [7] |
| Ethanol | 3 mg/mL | ~5.60 mM | [2] |
| Water | Insoluble | N/A | [1][2][7] |
Q3: How can I prepare my working solutions to minimize precipitation during experiments?
A: The key is to control the dilution process carefully to avoid a rapid solvent shift. A stepwise dilution protocol is highly recommended. It is also critical to ensure the final DMSO concentration in your culture media is as high as your cells can tolerate without toxicity (typically ≤0.5%), as this will help maintain solubility.[8] For a detailed, step-by-step guide, please refer to the Experimental Protocols section below.
Q4: What is the maximum recommended final concentration of DMSO for my cell culture?
A: The maximum tolerated DMSO concentration is cell-line dependent. While many robust cell lines can tolerate up to 0.5% DMSO, sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%. It is best practice to run a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells.
Q5: Are there any alternative formulation strategies to improve solubility in aqueous media?
A: For in vitro cell-based assays, options are limited due to potential toxicity. However, strategies used for in vivo formulations can sometimes be adapted after rigorous toxicity testing. These include the use of co-solvents and solubilizing excipients.[3]
-
Co-solvents: Formulations using a combination of DMSO, PEG300, and Tween-80 in saline have been reported for animal studies.[3] These components would need to be tested for cytotoxicity at the required concentrations.
-
Cyclodextrins: Encapsulation with molecules like SBE-β-CD (sulfobutylether-β-cyclodextrin) can improve the aqueous solubility of hydrophobic compounds.[3]
Q6: I've prepared my solution correctly, but I still see a precipitate after some time. What could be happening?
A: This could be due to the limited stability of the compound in an aqueous solution at physiological pH and temperature (37°C). Even if precipitation is avoided initially, the compound may slowly fall out of solution over several hours or days. For long-term experiments, this can be a significant issue.
-
Recommendation: Always prepare working solutions of ABT-702 fresh from your DMSO stock immediately before use.[7]
-
Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3][6]
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes how to prepare a 20 mM stock solution of this compound (MW: 536.25 g/mol ).
-
Weighing: Accurately weigh out 5.36 mg of this compound powder using a calibrated analytical balance.
-
Solubilization: Add the powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add 500 µL of fresh, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until all solid material is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2][3]
Table 2: Example Stock Solution Preparation (MW = 536.25)
| Desired Stock Conc. (mM) | Mass of ABT-702 (mg) for 1 mL DMSO |
| 10 mM | 5.36 mg |
| 20 mM | 10.73 mg |
| 50 mM | 26.81 mg |
Protocol 2: Preparation of Working Concentrations for Cell Culture Dosing
This protocol uses a serial dilution method to minimize precipitation when preparing a final concentration of 100 nM ABT-702 in a cell culture well containing 1 mL of media, ensuring the final DMSO concentration is 0.1%.
-
Intermediate Dilution: Thaw a 20 mM stock aliquot. Prepare an intermediate dilution by adding 1 µL of the 20 mM stock to 199 µL of fresh, anhydrous DMSO. This creates a 100 µM solution (200x dilution). Mix thoroughly by pipetting.
-
Pre-dilution in Media: Take 10 µL of the 100 µM intermediate solution and add it to 990 µL of pre-warmed cell culture medium in a separate tube. This creates a 1 µM solution (100x dilution) in media containing 1% DMSO. Mix immediately and thoroughly by gentle vortexing or inversion.
-
Final Dosing: Add 100 µL of the 1 µM pre-diluted solution to your culture well already containing 900 µL of media. This achieves the final desired concentration of 100 nM of ABT-702 with a final DMSO concentration of 0.1%. Mix gently by swirling the plate.
Visualizations
Caption: Workflow for preparing and dosing ABT-702 to minimize precipitation.
Caption: Troubleshooting decision tree for ABT-702 precipitation issues.
Caption: Simplified signaling pathway showing the mechanism of action of ABT-702.
References
Technical Support Center: ABT-702 Dihydrochloride and Cellular Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for ABT-702 dihydrochloride to cause cellular toxicity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, non-nucleoside inhibitor of adenosine kinase (AK). AK is the primary enzyme responsible for the metabolism of adenosine into adenosine monophosphate (AMP). By inhibiting AK, ABT-702 effectively increases the intra- and extracellular concentrations of endogenous adenosine, which then activates adenosine receptors (A1, A2A, A2B, and A3) to elicit various physiological effects.
Q2: Is this compound known to be cytotoxic?
A2: Currently, there is limited direct evidence in the scientific literature to suggest that ABT-702 itself is broadly cytotoxic under typical experimental conditions. Most studies highlight its therapeutic potential as an analgesic, anti-inflammatory, and neuroprotective agent. However, early toxicological studies on some adenosine kinase inhibitors have noted potential adverse effects, such as hemorrhagic microfoci in the brain in animal models. The cellular effects of ABT-702 are likely concentration-dependent and cell-type specific.
Q3: Can the increase in adenosine caused by ABT-702 lead to cellular toxicity?
A3: While adenosine is generally considered cytoprotective, particularly in the context of ischemia and inflammation, sustained high concentrations of adenosine can have varied effects. Some studies have shown that high levels of extracellular adenosine can inhibit the proliferation and migration of certain cell types, particularly some cancer cell lines. In specific contexts, elevated adenosine has been linked to the induction of apoptosis. Therefore, it is plausible that prolonged exposure to high concentrations of ABT-702 could lead to anti-proliferative or pro-apoptotic effects in sensitive cell lines due to the sustained elevation of adenosine.
Q4: What are the expected therapeutic effects of ABT-702 in cell culture models?
A4: In relevant cell culture models, ABT-702 is expected to potentiate the effects of endogenous adenosine. This can manifest as reduced inflammatory responses (e.g., decreased cytokine production in immune cells), protection against hypoxia- or toxin-induced cell death, and modulation of neuronal activity.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Unexpected Decrease in Cell Viability or Proliferation
Symptoms:
-
Reduced cell counts over time in ABT-702 treated wells compared to vehicle controls.
-
Lower signal in proliferation assays (e.g., MTT, BrdU).
-
Altered cell morphology, such as rounding or detachment.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| High concentration of ABT-702: | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Start with a low nanomolar range and titrate up. |
| Prolonged exposure: | Conduct a time-course experiment to assess the effects of ABT-702 over different incubation periods. Shorter exposure times may be sufficient to observe the desired therapeutic effects without inducing toxicity. |
| Cell-type sensitivity: | The effects of elevated adenosine are highly cell-type dependent. Consider testing ABT-702 in a different cell line to determine if the observed effect is specific to your current model. |
| Solvent toxicity: | ABT-702 is often dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cells (typically <0.5%). |
Issue 2: Inconsistent or Non-reproducible Results in Cytotoxicity Assays
Symptoms:
-
High variability between replicate wells.
-
Lack of a clear dose-response relationship.
-
Discrepancies between different cytotoxicity assays.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Assay interference: | ABT-702, like any small molecule, could potentially interfere with the assay chemistry. For example, it might have reducing properties that affect tetrazolium-based assays (e.g., MTT). Run appropriate controls, including ABT-702 in cell-free media, to check for direct effects on the assay reagents. Consider using a different assay that measures a distinct marker of cell death (e.g., LDH release for necrosis, Annexin V for apoptosis). |
| Sub-optimal cell seeding density: | Ensure cells are seeded at an optimal density to be in the logarithmic growth phase during the experiment. Both too low and too high cell densities can lead to unreliable results. |
| Improper reagent preparation or storage: | Follow the manufacturer's instructions for all assay kits carefully. Ensure reagents are stored correctly and are not expired. |
| Edge effects in multi-well plates: | Evaporation from the outer wells of a microplate can concentrate compounds and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS. |
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| IC50 for Adenosine Kinase (AK) Inhibition | 1.7 nM | Rat brain cytosolic AK | [1](--INVALID-LINK--) |
| IC50 for AK Inhibition in Intact Cells | 50 nM | IMR-32 human neuroblastoma cells | [1](--INVALID-LINK--) |
| Solubility in DMSO | 24 mg/mL | - | (--INVALID-LINK--) |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Include wells with media only for a blank control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the culture medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank absorbance.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant, an indicator of necrosis.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound, a vehicle control, and a positive control for maximum LDH release (provided in the kit). Include wells with media only for a background control.
-
Incubate for the desired treatment period.
-
Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity based on the absorbance of the treated samples relative to the positive and negative controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI
-
Flow cytometer
-
FACS tubes
Procedure:
-
Seed cells and treat with this compound and controls for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells twice with cold PBS and centrifuge.[1]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: ABT-702 inhibits adenosine kinase, increasing adenosine levels and activating adenosine receptors.
Caption: General workflow for assessing the cellular toxicity of this compound.
Caption: Troubleshooting unexpected cell death when using this compound.
References
Navigating Unexpected Findings in ABT-702 Dihydrochloride Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing ABT-702 dihydrochloride in their experiments. It addresses potential challenges and unexpected data through a series of frequently asked questions and detailed troubleshooting guides. All quantitative data is presented in structured tables for clear comparison, and complex experimental processes are visualized using diagrams.
Frequently Asked Questions (FAQs)
Q1: We are observing a delayed therapeutic effect of ABT-702 in our cardioprotection model, which doesn't correlate with the compound's half-life. Is this a known phenomenon?
A1: Yes, this is a documented and significant finding. While ABT-702 has a relatively short half-life, its cardioprotective effects can be observed 24-72 hours after administration.[1][2] This delayed effect is not due to the sustained presence of the compound but rather a novel mechanism it initiates.
Q2: What is the underlying mechanism for the sustained cardioprotection observed long after ABT-702 has been cleared from the system?
A2: Studies have shown that ABT-702 induces a delayed cardioprotection through an adenosine receptor-dependent mechanism that leads to the proteasomal degradation of adenosine kinase (ADK).[1][2] This reduction in ADK protein levels results in a sustained increase in endogenous adenosine, which provides the long-lasting therapeutic effect. ABT-702 treatment was found to significantly reduce cardiac ADK protein content in mice 24–72 hours after administration without altering ADK mRNA levels.[1][2]
Q3: We are seeing inconsistent analgesic effects in our neuropathic pain model. What could be the contributing factors?
A3: Inconsistent effects can arise from several factors. ABT-702 has been shown to be more effective in models of inflammatory and neuropathic pain compared to acute nociceptive pain models.[3] The inhibitory effect of ABT-702 can be significantly greater in nerve-injured animals compared to sham controls.[3] Ensure your model is appropriate and consider the specific pain modality being assessed. Additionally, proper formulation and administration are crucial for consistent results.
Q4: Are there any known off-target effects of ABT-702 that could explain unexpected phenotypes in our cellular assays?
A4: ABT-702 is a highly selective inhibitor of adenosine kinase.[4] It shows several orders of magnitude greater selectivity for AK over other adenosine receptors (A1, A2A, A3), the adenosine transporter, and adenosine deaminase.[4][5] However, as with any potent compound, off-target effects, though minimal, cannot be entirely ruled out, especially at high concentrations. It is crucial to use the lowest effective concentration and include appropriate controls to mitigate and identify potential off-target effects. One study noted that some chemical ADK inhibitors have been associated with toxicity issues, though this was a general statement.[1]
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle Preparation
Poor solubility of this compound is a common source of experimental variability. The compound is soluble in DMSO but insoluble in water.
Troubleshooting Steps:
-
Vehicle Selection: For in vivo studies, a multi-component vehicle system is often necessary. A commonly used formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][6]
-
Preparation Protocol:
-
Storage: Store the solid compound tightly sealed and desiccated at room temperature. DMSO stock solutions should be stored at -20°C.
Issue 2: Variability in In Vivo Efficacy
Researchers may observe significant variability in the analgesic or anti-inflammatory response to ABT-702.
Troubleshooting Steps:
-
Dose-Response Curve: It is essential to perform a dose-response study to determine the optimal effective dose for your specific animal model and endpoint.
-
Route of Administration: ABT-702 is orally active, but its efficacy can differ between oral (p.o.) and intraperitoneal (i.p.) administration.[5] Ensure the chosen route is appropriate for your experimental design.
-
Animal Model Considerations: The efficacy of ABT-702 can vary significantly depending on the underlying pathology. For instance, its inhibitory effects on neuronal activity are more pronounced in models of neuropathic pain (spinal nerve ligation) compared to sham-operated animals.[3]
-
Timing of Administration: For acute effects, consider the pharmacokinetic profile of the drug. For delayed effects, such as in cardioprotection models, the timing of your endpoint measurement relative to drug administration is critical.[1][2]
Quantitative Data Summary
Table 1: In Vitro Potency of ABT-702
| Target | IC₅₀ | Species/Source | Reference |
| Adenosine Kinase (AK) | 1.7 nM | Rat Brain Cytosol | [5] |
| Adenosine Kinase (AK) | 1.5 ± 0.3 nM | Human (placenta), Monkey, Dog, Rat, Mouse Brain | [5] |
| AK in intact IMR-32 cells | 51 nM | Human Neuroblastoma Cells | [5] |
Table 2: In Vivo Efficacy of ABT-702 in Pain Models
| Pain Model | Administration Route | ED₅₀ | Animal Model | Reference |
| Acute Thermal Nociception (Hot-plate) | Intraperitoneal (i.p.) | 8 µmol/kg | Mouse | [5] |
| Acute Thermal Nociception (Hot-plate) | Oral (p.o.) | 65 µmol/kg | Mouse | [5] |
| Persistent Chemical Pain (Abdominal Constriction) | Intraperitoneal (i.p.) | 2 µmol/kg | Mouse | [5] |
| Inflammatory Thermal Hyperalgesia | Oral (p.o.) | 5 µmol/kg | Rat |
Experimental Protocols
Protocol 1: In Vivo Administration for Pain Studies
-
Compound Preparation: Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to a final desired concentration.[5][6]
-
Animal Model: Utilize established models of acute, inflammatory, or neuropathic pain (e.g., hot-plate test, carrageenan-induced inflammation, or spinal nerve ligation).[3][5]
-
Administration: Administer the prepared ABT-702 solution to the animals via the desired route (e.g., intraperitoneal injection or oral gavage) at the predetermined dose.[5]
-
Behavioral Testing: At appropriate time points post-administration, assess the nociceptive threshold or inflammatory response using standard behavioral tests.
Protocol 2: Assessment of Delayed Cardioprotection
-
Compound Administration: Administer ABT-702 (e.g., 10 mg/kg, i.p.) or vehicle to mice.[1]
-
Time Delay: Wait for 24 to 72 hours to allow for the clearance of ABT-702 and the induction of the delayed protective phenotype.[1]
-
Heart Perfusion: Excise the hearts and perfuse them using a Langendorff apparatus.[1][2]
-
Ischemia-Reperfusion Injury: Subject the hearts to a standardized ischemia-reperfusion protocol.
-
Analysis: Assess cardiac function and infarct size to determine the degree of cardioprotection. Analyze cardiac tissue for ADK protein levels via Western blot to confirm the mechanism.[1][2]
Visualizations
Caption: Mechanism of action of ABT-702 and its delayed effect on ADK.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine kinase (ADK) inhibition with ABT-702 induces ADK protein degradation and a distinct form of sustained cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to ABT-702 Dihydrochloride and Other Adenosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ABT-702 dihydrochloride with other notable adenosine kinase (AK) inhibitors. The information is compiled from preclinical data to assist researchers in evaluating these compounds for therapeutic development.
Introduction to Adenosine Kinase Inhibitors
Adenosine is an endogenous nucleoside that plays a crucial role in cellular signaling, particularly in response to stress, inflammation, and pain. Its effects are mediated through four G protein-coupled receptors: A1, A2A, A2B, and A3. Adenosine kinase (AK) is the primary enzyme responsible for regulating intracellular and extracellular concentrations of adenosine by phosphorylating it to adenosine monophosphate (AMP). Inhibition of AK leads to an increase in local adenosine concentrations, thereby potentiating its analgesic, anti-inflammatory, and neuroprotective effects. This guide focuses on a comparative analysis of this compound, a potent non-nucleoside AK inhibitor, and other key inhibitors in this class.
Comparative Efficacy and Potency
The following table summarizes the in vitro potency of this compound and other selected adenosine kinase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.
| Compound | Type | Adenosine Kinase IC50 (Human) | Species Cross-Reactivity |
| This compound | Non-nucleoside | 1.7 nM[1][2] | Equipotent in human, monkey, dog, rat, and mouse[1] |
| A-134974 | Nucleoside analog | 60 pM | Data not available |
| 5-Iodotubercidin | Nucleoside analog | 26 nM[3][4][5] | Data not available |
| GP515 | Nucleoside analog | Data not available | Data not available |
Mechanism of Action and Selectivity
Understanding the mechanism of action and selectivity is critical for predicting the therapeutic window and potential off-target effects of a drug candidate.
This compound is a potent and highly selective non-nucleoside inhibitor of adenosine kinase.[1][6][7] Kinetic studies have shown that ABT-702 is competitive with respect to adenosine and non-competitive with respect to MgATP.[8] It demonstrates high selectivity for AK over other adenosine-interacting proteins, including adenosine A1, A2A, and A3 receptors, the adenosine transporter, and adenosine deaminase.[1] In broader screening panels, ABT-702 was found to be 1300- to 7700-fold selective for AK compared to a wide range of other neurotransmitter and peptide receptors, ion channels, and enzymes.[8]
A-134974 is another potent adenosine kinase inhibitor.[5] While specific kinetic data on its mechanism of action is limited in the provided search results, its high potency suggests a strong interaction with the enzyme.
5-Iodotubercidin is a well-characterized adenosine kinase inhibitor that acts as a competitive inhibitor with respect to adenosine.[3] However, it is known to be less selective than ABT-702, exhibiting inhibitory activity against other kinases such as casein kinase 1 (CK1), insulin receptor tyrosine kinase, phosphorylase kinase, protein kinase A (PKA), casein kinase 2 (CK2), and protein kinase C (PKC).[4][9][10]
GP515 is another adenosine kinase inhibitor, though detailed information on its mechanism and selectivity is less readily available in the public domain compared to the other compounds.
| Compound | Mechanism of Action (vs. Adenosine) | Mechanism of Action (vs. ATP) | Known Off-Target Activities |
| This compound | Competitive[8] | Non-competitive[8] | Highly selective; minimal off-target effects reported[1][8] |
| A-134974 | Not specified | Not specified | Data not available |
| 5-Iodotubercidin | Competitive[3] | Not specified | Inhibits CK1, insulin receptor tyrosine kinase, phosphorylase kinase, PKA, CK2, PKC[4][9][10] |
| GP515 | Not specified | Not specified | Data not available |
In Vivo Efficacy: Preclinical Models
The therapeutic potential of adenosine kinase inhibitors has been primarily evaluated in preclinical models of pain and inflammation.
Analgesic Effects
The hot plate test is a widely used method to assess the central antinociceptive activity of compounds. The latency of an animal to react to a thermal stimulus (e.g., licking a paw or jumping) is measured.
| Compound | Animal Model | Route of Administration | ED50 | Reference |
| This compound | Mouse Hot Plate | Intraperitoneal (i.p.) | 8 µmol/kg | [1] |
| This compound | Mouse Hot Plate | Oral (p.o.) | 65 µmol/kg | [1] |
Anti-inflammatory Effects
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory properties of a compound. Edema is induced by injecting carrageenan into the paw, and the swelling is measured over time.
-
This compound has demonstrated efficacy in reducing edema in a model of acute inflammation.
Experimental Protocols
In Vitro Adenosine Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit adenosine kinase activity.
Methodology: A common method involves the use of radiolabeled adenosine.
-
Enzyme Preparation: Recombinant human adenosine kinase is purified.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, ATP, and a fixed concentration of [3H]-adenosine.
-
Inhibitor Addition: The test compound (e.g., ABT-702) is added at various concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, often by the addition of EDTA or by spotting the reaction mixture onto ion-exchange chromatography paper.
-
Separation and Detection: The product, [3H]-AMP, is separated from the unreacted [3H]-adenosine using chromatography. The amount of [3H]-AMP formed is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Hot Plate Test for Analgesia
Objective: To assess the central analgesic properties of a test compound.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (typically 52-55°C) is used.[11][12]
-
Acclimation: Animals (typically mice) are acclimated to the testing room before the experiment.
-
Baseline Measurement: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[13][14][15]
-
Compound Administration: The test compound is administered via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Measurement: At various time points after administration, the animals are re-tested on the hot plate, and the reaction latency is recorded.
-
Data Analysis: The increase in reaction latency compared to baseline is calculated to determine the analgesic effect of the compound.
In Vivo Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Rats are commonly used for this model.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[16]
-
Compound Administration: The test compound or vehicle is administered to the animals.
-
Induction of Inflammation: A solution of carrageenan (typically 1%) is injected into the sub-plantar region of the rat's hind paw.[2][16][17][18]
-
Edema Measurement: The paw volume is measured at several time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[2][17]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Adenosine Kinase and Adenosine Signaling Pathway
Inhibition of adenosine kinase increases intracellular adenosine, which is then transported out of the cell to act on adenosine receptors. The primary receptors involved in the analgesic and anti-inflammatory effects of adenosine are the A1 and A2A receptors.
Caption: Adenosine Kinase Inhibition and Downstream Signaling.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the analgesic and anti-inflammatory effects of an adenosine kinase inhibitor in preclinical models.
Caption: Workflow for Preclinical Efficacy Testing.
Conclusion
This compound emerges as a highly potent and selective adenosine kinase inhibitor with demonstrated efficacy in preclinical models of pain and inflammation. Its non-nucleoside nature and high selectivity profile may offer a favorable therapeutic window compared to less selective, first-generation nucleoside analog inhibitors like 5-Iodotubercidin. The lack of comprehensive, publicly available comparative data for other inhibitors such as A-134974 and GP515 makes direct, quantitative comparisons challenging. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic potential of these compounds. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future research and development efforts in the field of adenosine-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenosine Kinase (AdK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. apexbt.com [apexbt.com]
- 7. ABT-702 - Wikipedia [en.wikipedia.org]
- 8. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Iodotubercidin | Adenosine Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hot-plate analgesia testing [bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. jcdr.net [jcdr.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
A Comparative Analysis of ABT-702 Dihydrochloride and 5-Iodotubercidin in Adenosine Kinase Inhibition
In the landscape of adenosine kinase (AK) inhibitors, both ABT-702 dihydrochloride and 5-Iodotubercidin have emerged as significant compounds of interest for researchers in drug development and cellular signaling. While both molecules effectively inhibit adenosine kinase, their distinct pharmacological profiles, selectivity, and mechanisms of action warrant a detailed comparative analysis. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Executive Summary
This compound is a potent and highly selective, non-nucleoside inhibitor of adenosine kinase.[1][2][3][4][5] In contrast, 5-Iodotubercidin, a nucleoside analog, is a potent but non-selective kinase inhibitor, affecting a broader range of kinases beyond AK.[6][7][8] This fundamental difference in selectivity dictates their respective applications, with ABT-702 being a more suitable tool for specifically studying the effects of AK inhibition, while 5-Iodotubercidin's broader activity profile lends itself to studies in cancer biology, particularly those involving DNA damage and p53 signaling pathways.[9][10][11][12][13]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and 5-Iodotubercidin, highlighting their differences in potency and selectivity.
| Parameter | This compound | 5-Iodotubercidin | Reference |
| Primary Target | Adenosine Kinase (AK) | Adenosine Kinase (AK) | [1][2][3][4][5],[6][7] |
| IC50 for AK | 1.7 nM | 26 nM | [1][2][14],[6] |
| Compound Class | Non-nucleoside | Nucleoside (purine derivative) | [1][3][4],[9][15] |
| Selectivity | Highly selective for AK | Non-selective kinase inhibitor | [5] |
| Other Key Targets | Minimal off-target effects reported | CK1 (IC50 = 0.4 µM), Insulin receptor tyrosine kinase (IC50 = 3.5 µM), PKA (IC50 = 5-10 µM), PKC (IC50 = 27.7 µM), and others | [6][7] |
| Primary Therapeutic Potential | Analgesic, Anti-inflammatory | Anti-cancer, Anti-tuberculosis | [1][2][16],[9][10][11][12][13][17] |
| Mechanism of Action | Inhibition of adenosine phosphorylation to AMP, leading to increased extracellular adenosine levels. | Inhibition of adenosine kinase and other kinases. Induces DNA damage and p53-dependent apoptosis. | [3][18],[9][10][11][12][13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of Adenosine Kinase Inhibition
References
- 1. ADK Assay Kit - Creative BioMart [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential | PLOS One [journals.plos.org]
- 6. Therapeutic potential of adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine Kinase Assay Kit [novocib.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 15. therapeutic-potential-of-adenosine-kinase-inhibition-revisited - Ask this paper | Bohrium [bohrium.com]
- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
A Comparative Analysis of ABT-702 Dihydrochloride and Adenosine Receptor Agonists in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adenosine kinase inhibitor, ABT-702 dihydrochloride, and various adenosine receptor agonists in the context of preclinical pain research. The information presented is collated from experimental data to assist in the evaluation of these compounds for analgesic drug development.
Introduction
Adenosine is an endogenous nucleoside that plays a crucial role in modulating nociceptive signaling. Its effects are mediated through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. Direct activation of these receptors with specific agonists has been a long-standing strategy in the pursuit of novel analgesics. An alternative approach involves elevating endogenous adenosine levels at the site of injury and inflammation by inhibiting adenosine kinase (AK), the primary enzyme responsible for adenosine metabolism. ABT-702 is a potent and selective, non-nucleoside inhibitor of adenosine kinase.[1] This guide will compare the analgesic properties of ABT-702 with those of various adenosine receptor agonists, supported by experimental data from relevant animal models of pain.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between ABT-702 and adenosine receptor agonists lies in their mechanism of action.
This compound: As an adenosine kinase inhibitor, ABT-702 does not directly interact with adenosine receptors. Instead, it blocks the phosphorylation of adenosine to adenosine monophosphate (AMP), leading to an accumulation of endogenous adenosine in the intracellular and extracellular space. This localized increase in adenosine concentration then non-selectively activates all adenosine receptor subtypes, contributing to its analgesic and anti-inflammatory effects. This mechanism is thought to provide a more targeted effect, as adenosine levels are naturally higher in tissues subjected to stress or injury.[1]
Adenosine Receptor Agonists: These compounds are designed to directly bind to and activate specific adenosine receptor subtypes. Their selectivity allows for the dissection of the individual roles of A1, A2A, A2B, and A3 receptors in pain modulation. However, systemic administration of potent agonists can sometimes be limited by side effects due to the widespread distribution of adenosine receptors throughout the body.[2]
Signaling Pathways
The analgesic effects of both ABT-702 (via increased endogenous adenosine) and direct adenosine receptor agonists are mediated through the activation of downstream signaling cascades. The primary signaling pathways for each receptor subtype are depicted below.
Comparative Efficacy in Preclinical Pain Models
Direct head-to-head comparative studies with quantitative data such as ED50 values for ABT-702 and various adenosine receptor agonists in the same pain models are limited in the publicly available literature. However, by collating data from different studies, a comparative overview can be assembled.
This compound Efficacy Data
| Pain Model | Species | Route of Administration | ED50 | Citation(s) |
| Mouse Hot-Plate Test | Mouse | i.p. | 8 µmol/kg | [3] |
| Mouse Hot-Plate Test | Mouse | p.o. | 65 µmol/kg | [3] |
| Carrageenan-Induced Thermal Hyperalgesia | Rat | p.o. | 5 µmol/kg | [4] |
| Carrageenan-Induced Paw Edema | Rat | p.o. | 70 µmol/kg | [4] |
Adenosine Receptor Agonist Efficacy Data
| Agonist (Receptor Target) | Pain Model | Species | Route of Administration | Effective Dose/ED50 | Citation(s) |
| IB-MECA (A3) | Chronic Constriction Injury (Neuropathic Pain) | Mouse | i.p. | ED50 > 350-fold more potent than gabapentin and > 75-fold more potent than amitriptyline | [5][6] |
| CCPA (A1) | Acetic Acid-Induced Writhing | Mouse | i.p. | 0.01-0.1 mg/kg (produced anti-nociceptive effects) | [7] |
| SCH58261 (A2A Antagonist) | Acetic Acid-Induced Writhing | Mouse | i.p. | 1-10 mg/kg (produced anti-nociceptive effects) | [7] |
Note: A direct comparison of ED50 values between ABT-702 and the listed agonists is challenging due to the different pain models and species used. However, the data indicates that both approaches demonstrate significant analgesic potential in preclinical settings.
Experimental Protocols
Standardized protocols are critical for the reliable assessment of analgesic compounds. Below are outlines of commonly used pain models for evaluating adenosinergic drugs.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This model is widely used to assess inflammatory pain.
-
Animals: Male Sprague-Dawley or Wistar rats (180-250g) are commonly used.[8][9]
-
Acclimatization: Animals are habituated to the testing environment and equipment (e.g., Hargreaves apparatus) for several days before the experiment.[8]
-
Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is measured for each rat. The heat source is positioned under the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded.[8]
-
Induction of Inflammation: A subcutaneous injection of 1-2% lambda-carrageenan solution (e.g., 100 µL) is made into the plantar surface of one hind paw.[8][10]
-
Development of Hyperalgesia: Thermal hyperalgesia typically develops within 1-3 hours after carrageenan injection and can last for several hours.[10][11]
-
Drug Administration: The test compound (ABT-702 or adenosine receptor agonist) or vehicle is administered at a predetermined time relative to the carrageenan injection (either pre- or post-treatment).
-
Assessment of Analgesia: Paw withdrawal latencies are measured again at various time points after drug administration. An increase in the withdrawal latency compared to the vehicle-treated group indicates an analgesic effect.
Spinal Nerve Ligation (SNL) Model in Rats
This is a widely used model of neuropathic pain.
-
Animals: Male Sprague-Dawley rats are frequently used.[12][13]
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).[14]
-
Surgical Procedure: A surgical incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture.[12][15] The muscle and skin are then closed.
-
Post-operative Care: Appropriate post-operative analgesia and care are provided to the animals.[12]
-
Development of Neuropathic Pain: Mechanical allodynia (pain in response to a non-painful stimulus) typically develops over several days to weeks following the surgery.[13]
-
Baseline Assessment: Before drug administration, the baseline mechanical withdrawal threshold is determined using von Frey filaments of increasing stiffness applied to the plantar surface of the paw.
-
Drug Administration: The test compound or vehicle is administered.
-
Assessment of Analgesia: The mechanical withdrawal threshold is reassessed at different time points after drug administration. An increase in the withdrawal threshold indicates an anti-allodynic effect.
Formalin Test in Rats
This model assesses both acute and tonic pain.
-
Animals: Rats are placed in a clear observation chamber with mirrors to allow for unobstructed observation of the paws.[16]
-
Acclimatization: Animals are allowed to acclimate to the chamber for at least 30 minutes before the test.[16]
-
Drug Administration: The test compound or vehicle is typically administered 30-60 minutes before the formalin injection.
-
Formalin Injection: A small volume (e.g., 50 µL) of dilute (e.g., 5%) formalin solution is injected subcutaneously into the plantar surface of one hind paw.[9][17]
-
Observation and Scoring: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The response is biphasic:
-
Assessment of Analgesia: A reduction in the duration of nociceptive behaviors in either phase compared to the vehicle-treated group indicates an analgesic effect.
Conclusion
Both this compound and adenosine receptor agonists have demonstrated significant analgesic potential in a variety of preclinical pain models. ABT-702 offers the advantage of enhancing endogenous adenosine signaling at sites of injury, which may provide a more localized and physiological modulation of pain. Adenosine receptor agonists, on the other hand, allow for the targeted investigation of specific receptor subtypes in pain processing. The choice between these strategies will depend on the specific research question and the desired therapeutic profile. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at developing novel adenosinergic analgesics. Further head-to-head comparative studies are warranted to more definitively delineate the relative efficacy and therapeutic windows of these two promising approaches.
References
- 1. Adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine receptor targets for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of A(1) and A(2A) adenosine receptor ligands in mouse acute models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aragen.com [aragen.com]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. scialert.net [scialert.net]
- 14. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 17. farm.ucl.ac.be [farm.ucl.ac.be]
- 18. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
Reproducibility of Experimental Results with ABT-702 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ABT-702 dihydrochloride, a potent adenosine kinase (AK) inhibitor, with a focus on the reproducibility of its experimental outcomes. Historical data suggests that while ABT-702 demonstrates significant efficacy in preclinical models of pain and inflammation, concerns regarding its safety profile, including clastogenic activity and the potential for central nervous system side effects, have raised questions about the long-term viability and reproducibility of its therapeutic effects. This guide presents available data on ABT-702 and its alternatives to aid researchers in making informed decisions for their studies.
Executive Summary
ABT-702 is a non-nucleoside adenosine kinase inhibitor with a high potency (IC₅₀ ≈ 1.7 nM). Its mechanism of action involves increasing the concentration of endogenous adenosine, a key signaling molecule with analgesic and anti-inflammatory properties. However, reports of toxicity, including clastogenic effects and the induction of brain microhemorrhages observed with the broader class of adenosine kinase inhibitors, present significant challenges to the reproducibility and clinical translation of experimental findings. This guide explores these issues and presents data on alternative AK inhibitors that may offer more reliable and reproducible experimental platforms.
Comparison of Adenosine Kinase Inhibitors
The following table summarizes the in vitro potency of this compound and several alternative adenosine kinase inhibitors.
| Compound | Type | IC₅₀ (nM) | Key Features |
| This compound | Non-nucleoside | 1.7[1] | Potent, orally active, but associated with clastogenicity and potential for CNS side effects.[2] |
| A-134974 | Nucleoside analog | 0.06[3][4] | High potency; has been shown to be effective in models of neuropathic pain.[5] |
| A-286501 | Carbocyclic nucleoside | 0.47[1][6] | Orally active with demonstrated efficacy in acute, inflammatory, and neuropathic pain models.[6] |
| 5'-Iodotubercidin | Nucleoside | 26[1] | A well-characterized AK inhibitor, but less potent than newer compounds. |
| AK-IN-1 | Not specified | Inhibits 86% at 2 µM[1] | Competitive inhibitor for adenosine.[1] |
| GP3269 | Not specified | 11[1] | Orally active with anticonvulsant activity.[1] |
Signaling Pathway of ABT-702 and Adenosine Kinase Inhibition
The primary mechanism of action for ABT-702 and other AK inhibitors is the potentiation of endogenous adenosine signaling. By inhibiting adenosine kinase, the enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), these compounds increase the intracellular and extracellular concentrations of adenosine. This elevated adenosine then activates adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G-protein coupled receptors that mediate a variety of physiological effects, including the reduction of neuronal excitability and the suppression of inflammatory responses.
Caption: Signaling pathway of ABT-702 via adenosine kinase inhibition.
Experimental Protocols
Reproducibility of in vivo experiments is critically dependent on standardized protocols. Below are detailed methodologies for key assays used to evaluate the efficacy of ABT-702 and other analgesics.
Carrageenan-Induced Paw Edema
This model is used to assess the anti-inflammatory properties of a compound.
-
Animals: Male Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound (e.g., ABT-702) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: A 1% solution of carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw.[7][8]
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements. The percentage of inhibition of edema by the test compound is calculated relative to the vehicle-treated group.
Hot Plate Test
This test is used to evaluate the central analgesic activity of a compound.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 52-55°C) is used.[9]
-
Animals: Mice or rats are used.
-
Acclimatization: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate.[10]
-
Baseline Latency: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[9][10]
-
Compound Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The latency to the nociceptive response is measured again at various time points after compound administration.
-
Data Analysis: The increase in latency time is indicative of an analgesic effect.
Caption: General experimental workflow for in vivo testing of analgesics.
Reproducibility Challenges and Alternatives
The primary challenge to the reproducibility of experimental results with ABT-702 stems from its reported toxicity. A 2019 review highlighted that early toxicological studies revealed clastogenic activity for ABT-702, a finding that was idiosyncratic to this specific molecule within its chemical class.[2] More broadly, both non-nucleoside and nucleoside adenosine kinase inhibitors were found to induce hemorrhagic microfoci in the brains of rats and dogs in subchronic dosing studies.[2] These significant safety concerns likely led to the discontinuation of the clinical development of ABT-702 and raise questions about the reliability of efficacy data, as these toxic effects could confound behavioral and physiological measurements.
Given these concerns, researchers should consider alternative adenosine kinase inhibitors or other analgesic targets.
Alternative Adenosine Kinase Inhibitors:
-
A-134974 and A-286501: These compounds have shown high potency and efficacy in various pain models.[5][6] While they belong to the same class of drugs and may share similar class-wide toxicity risks, detailed comparative toxicology studies are necessary to determine if they offer a safer profile than ABT-702.
Alternative Analgesic Targets:
-
G-Protein Coupled Receptors (GPCRs): A wide range of GPCRs are involved in pain signaling and represent promising targets for novel analgesics.[11] These include opioid, cannabinoid, and chemokine receptors. Targeting these receptors offers distinct mechanisms of action that may avoid the specific toxicities associated with adenosine kinase inhibition.
Caption: Logical relationship of ABT-702's properties and the need for alternatives.
Conclusion
While this compound has demonstrated significant potential as an analgesic and anti-inflammatory agent in preclinical studies, the documented concerns regarding its clastogenicity and the potential for inducing brain microhemorrhages cast a shadow on the reproducibility and translational value of these findings. Researchers should exercise caution when interpreting historical data and consider the use of alternative adenosine kinase inhibitors or exploring different therapeutic targets to ensure the generation of robust and reproducible experimental results. Detailed and transparent reporting of experimental protocols and any observed adverse events is crucial for advancing the field of pain and inflammation research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stork: Therapeutic potential of adenosine kinase inhibition-Revisited [storkapp.me]
- 3. A-134974 | Adenosine kinase inhibitor | Probechem Biochemicals [probechem.com]
- 4. Adenosine Kinase (AdK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. A-134974: a novel adenosine kinase inhibitor, relieves tactile allodynia via spinal sites of action in peripheral nerve injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic and anti-inflammatory effects of A-286501, a novel orally active adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Hot plate test [panlab.com]
Potency Showdown: ABT-702 Dihydrochloride Emerges as a More Potent Adenosine Kinase Inhibitor Than GP3269
In the landscape of adenosine kinase (AK) inhibitors, both ABT-702 dihydrochloride and GP3269 are recognized for their therapeutic potential. However, a detailed comparison of their potency, supported by experimental data, reveals a significant advantage for this compound. This guide provides a comprehensive analysis of their relative potencies, methodologies for a key experiment, and a visualization of the relevant signaling pathway for researchers and professionals in drug development.
Quantitative Potency Comparison
Experimental data demonstrates that this compound is a substantially more potent inhibitor of adenosine kinase than GP3269. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, is significantly lower for this compound.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Adenosine Kinase (AK) | 1.7 | [1][2][3] |
| GP3269 | Adenosine Kinase (AK) | 11 | [4][5] |
Table 1: Potency of this compound vs. GP3269. A lower IC50 value indicates greater potency.
This compound exhibits an IC50 of 1.7 nM, while GP3269 has an IC50 of 11 nM.[1][2][3][4][5] This indicates that a lower concentration of ABT-702 is required to inhibit the activity of adenosine kinase by 50% compared to GP3269, making it the more potent of the two compounds in vitro.
Mechanism of Action: Adenosine Kinase Inhibition
Both ABT-702 and GP3269 exert their effects by inhibiting adenosine kinase, a key enzyme in the regulation of adenosine levels.[1][4][5][6] Adenosine is an endogenous nucleoside that plays a crucial role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By inhibiting AK, these compounds prevent the phosphorylation of adenosine to adenosine monophosphate (AMP), leading to an increase in intracellular and extracellular concentrations of adenosine. This elevation of adenosine levels can then activate adenosine receptors, leading to a range of physiological effects.
Figure 1: Simplified signaling pathway of Adenosine Kinase inhibition by ABT-702 and GP3269.
Experimental Protocols
The determination of the IC50 values for adenosine kinase inhibitors is typically performed using an in vitro enzyme activity assay. The following is a representative protocol based on commonly used methodologies.
Adenosine Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor (e.g., ABT-702 or GP3269) required to reduce the activity of adenosine kinase by 50%.
Materials:
-
Recombinant human adenosine kinase
-
Adenosine
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (ABT-702, GP3269) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase assay buffer.
-
Reaction Mixture Preparation: A master mix is prepared containing the kinase assay buffer, ATP, and adenosine.
-
Enzyme Addition: Recombinant adenosine kinase is added to the wells of a microplate.
-
Inhibitor Addition: The serially diluted test compounds are added to the wells containing the enzyme. A control with DMSO alone is also included.
-
Initiation of Reaction: The reaction is initiated by adding the ATP/adenosine master mix to the wells.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and Detection: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a microplate reader.
-
Data Analysis: The luminescence data is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Figure 2: A typical experimental workflow for determining the IC50 of an adenosine kinase inhibitor.
References
- 1. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
In Vivo Efficacy of ABT-702 Dihydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo analgesic efficacy of ABT-702 dihydrochloride against other commonly used analgesics. The information is supported by experimental data from preclinical studies.
ABT-702 is a potent and selective non-nucleoside adenosine kinase (AK) inhibitor.[1] Its analgesic effect stems from the inhibition of AK, which leads to an increase in endogenous adenosine levels, subsequently activating adenosine A1 receptors. This mechanism distinguishes it from traditional opioid analgesics and non-steroidal anti-inflammatory drugs (NSAIDs). This guide synthesizes available preclinical data to evaluate its performance in various pain models.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and provide a basis for comparison with other analgesics, compiled from various preclinical studies. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, these comparisons are based on data from different experiments.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species | Model/Assay | Source |
| IC50 | 1.7 nM | Human | Adenosine Kinase Inhibition | [1] |
| ED50 (i.p.) | 8 µmol/kg | Mouse | Hot-Plate Assay | [1] |
| ED50 (p.o.) | 65 µmol/kg | Mouse | Hot-Plate Assay | [1] |
Table 2: Comparative Analgesic Efficacy in Preclinical Models
| Compound | Class | Dose | Species | Model | Efficacy Endpoint | Result | Source |
| ABT-702 | Adenosine Kinase Inhibitor | 8 µmol/kg (i.p.) | Mouse | Hot-Plate | Increased latency to paw lick/jump | Fully efficacious | [1] |
| Morphine | Opioid Agonist | 10 mg/kg (s.c.) | Rat | Hot-Plate | Increased latency to paw lick/jump | Significant increase in latency | |
| Ibuprofen | NSAID | 30 mg/kg (p.o.) | Rat | Carrageenan-induced thermal hyperalgesia | Reversal of thermal hyperalgesia | Significant reversal | |
| Diclofenac | NSAID | 10 mg/kg (i.p.) | Rat | Carrageenan-induced thermal hyperalgesia | Reversal of thermal hyperalgesia | Significant reversal |
Note: Data for morphine, ibuprofen, and diclofenac are representative values from studies using similar models and may not be directly comparable to ABT-702 due to variations in experimental conditions.
Signaling Pathway of ABT-702
ABT-702 exerts its analgesic effects by modulating the adenosine signaling pathway. The diagram below illustrates the mechanism of action.
References
A Comparative Analysis of ABT-702 Dihydrochloride and A-134974: Potent Adenosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent adenosine kinase (AK) inhibitors, ABT-702 dihydrochloride and A-134974. Both compounds are recognized for their high potency and selectivity in modulating adenosine levels, a key endogenous neuromodulator with significant therapeutic potential in pain, inflammation, and ischemic conditions. This analysis is based on available preclinical data to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both ABT-702 and A-134974 function as inhibitors of adenosine kinase (AK), the primary enzyme responsible for the intracellular phosphorylation of adenosine to adenosine monophosphate (AMP). By blocking this enzymatic activity, these inhibitors effectively increase the intracellular and, subsequently, the extracellular concentrations of adenosine. This elevation of endogenous adenosine allows for enhanced activation of adenosine receptors (A1, A2A, A2B, and A3), which mediate a range of physiological effects, including analgesia, anti-inflammation, and cardioprotection.[1][2][3]
Data Presentation
The following tables summarize the key quantitative data for this compound and A-134974, providing a direct comparison of their potency and in vivo efficacy.
Table 1: In Vitro Potency Against Adenosine Kinase
| Compound | IC50 | Species/Source | Notes |
| This compound | 1.7 nM[4][5][6][7] | Rat Brain Cytosolic AK | Non-nucleoside inhibitor.[4][5] Competitive with respect to adenosine.[5] |
| 1.5 ± 0.3 nM[6] | Human (placenta), recombinant human isoforms (AKlong and AKshort), monkey, dog, rat, and mouse brain AK | Equipotent across multiple species and isoforms.[6] | |
| 51 nM[6] | Intact cultured IMR-32 human neuroblastoma cells | Demonstrates cell permeability and intracellular activity.[6] | |
| A-134974 | 60 pM | Not specified in detail in the provided search results. | A novel and selective adenosine kinase inhibitor. |
Table 2: In Vivo Efficacy in a Model of Inflammatory Pain (Carrageenan-Induced Thermal Hyperalgesia in Rats)
| Compound | Route of Administration | ED50 |
| ABT-702 | Intraperitoneal (i.p.) | 2 µmol/kg[4] |
| A-134974 | Intraperitoneal (i.p.) | 0.7 µmol/kg[4] |
Table 3: In Vivo Efficacy in Other Pain Models
| Compound | Pain Model | Route of Administration | ED50 | Species |
| ABT-702 | Mouse Hot-Plate Test (Acute Thermal Nociception) | Intraperitoneal (i.p.) | 8 µmol/kg[6] | Mouse |
| Mouse Hot-Plate Test (Acute Thermal Nociception) | Oral (p.o.) | 65 µmol/kg[6] | Mouse | |
| Phenyl-p-quinone-induced abdominal constriction assay | Intraperitoneal (i.p.) | 2 µmol/kg[6] | Mouse |
Selectivity Profile
ABT-702 has been demonstrated to be highly selective for adenosine kinase. It shows several orders of magnitude selectivity over other sites of adenosine interaction, including A1, A2A, and A3 adenosine receptors, the adenosine transporter, and adenosine deaminase.[5][6][7] This high selectivity minimizes off-target effects and makes it a valuable tool for specifically studying the role of adenosine kinase. Information on the detailed selectivity panel for A-134974 was not as readily available in the searched literature but it is described as a selective AK inhibitor.
Experimental Protocols
Adenosine Kinase Inhibition Assay (General Protocol)
A common method to determine the in vitro potency of AK inhibitors is a spectrophotometric assay.
Principle: The activity of adenosine kinase is coupled to the oxidation of NADH by lactate dehydrogenase (LDH) and pyruvate kinase (PK). The decrease in NADH concentration, measured by the change in absorbance at 340 nm, is proportional to the rate of ADP formation by AK.
Materials:
-
Recombinant or purified adenosine kinase
-
Adenosine (substrate)
-
ATP (co-substrate)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds (ABT-702 or A-134974) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the adenosine kinase enzyme to the wells and pre-incubate for a defined period.
-
Initiate the reaction by adding adenosine.
-
Immediately measure the change in absorbance at 340 nm over time in a kinetic mode.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Thermal Hyperalgesia in Rats (In Vivo Efficacy)
This model is used to assess the anti-inflammatory and analgesic properties of compounds.
Principle: Intraplantar injection of carrageenan into the rat hind paw induces an inflammatory response characterized by edema and a lowered pain threshold to thermal stimuli (thermal hyperalgesia). The efficacy of an analgesic is measured by its ability to reverse this hyperalgesia.
Materials:
-
Male Sprague-Dawley rats
-
Carrageenan solution (e.g., 1% in saline)
-
Test compounds (ABT-702 or A-134974) formulated for intraperitoneal injection
-
Plantar test apparatus (e.g., Hargreaves apparatus)
Procedure:
-
Acclimate the rats to the testing environment and the plantar test apparatus.
-
Measure the baseline paw withdrawal latency to a radiant heat source for each rat.
-
Induce inflammation by injecting a small volume of carrageenan solution into the plantar surface of one hind paw.
-
At a set time post-carrageenan injection (e.g., 2-3 hours), when hyperalgesia is established, administer the test compound or vehicle via intraperitoneal injection.
-
At various time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal latency.
-
An increase in the paw withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.
-
The ED50 value is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of Adenosine Kinase Inhibitors
References
- 1. ABT-702 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are ADK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Comparison of the ability of adenosine kinase inhibitors and adenosine receptor agonists to attenuate thermal hyperalgesia and reduce motor performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ABT 702 hydrochloride | Adenosine Kinase | Tocris Bioscience [tocris.com]
Confirming the On-Target Effects of ABT-702 Dihydrochloride via A2A Receptor Knockdown Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of ABT-702 dihydrochloride, a potent adenosine kinase (AK) inhibitor. As ABT-702 exerts its biological effects by increasing endogenous adenosine levels, which in turn activate adenosine receptors, it is crucial to confirm that its downstream effects are mediated through specific receptors, such as the A2A adenosine receptor (A2AR).[][2][3][4] This guide focuses on the use of small interfering RNA (siRNA) to knock down the A2A receptor gene (ADORA2A) to verify its role in the signaling cascade initiated by ABT-702. We will compare this genetic approach with the use of pharmacological antagonists and provide supporting experimental data and detailed protocols.
Comparison of Methods for Validating A2A Receptor-Mediated Effects of ABT-702
To confirm that the cellular effects of ABT-702 are dependent on the A2A receptor, a robust experimental design is necessary. The primary method explored here is the siRNA-mediated knockdown of ADORA2A. As a point of comparison, the use of a selective A2A receptor antagonist offers a pharmacological alternative.
| Feature | siRNA Knockdown of ADORA2A | Pharmacological Antagonism (e.g., Istradefylline, ZM241385) |
| Principle | Pre-transcriptional silencing of the ADORA2A gene, preventing the synthesis of the A2A receptor protein. | Competitive binding to the A2A receptor, blocking adenosine from binding and activating it.[5][6] |
| Specificity | Highly specific to the ADORA2A gene, minimizing off-target effects at the genetic level. | Specificity can vary; potential for off-target binding to other receptors or enzymes.[5] |
| Duration of Effect | Transient, typically lasting 48-96 hours, depending on cell division rate and siRNA stability. | Reversible and dependent on the continued presence and half-life of the antagonist.[5] |
| Experimental Setup | Requires transfection of cells with siRNA, which needs optimization for each cell type. | Simpler application; the antagonist is added to the cell culture medium. |
| Confirmation of Effect | Knockdown efficiency must be confirmed by qPCR or Western blot. | Efficacy is determined by observing the blockade of the expected downstream signaling. |
Quantitative Data Summary: Expected Outcomes
The following table summarizes the expected quantitative outcomes from an experiment designed to confirm the A2A-mediated effects of ABT-702. In this proposed experiment, cells (e.g., HEK293 or SH-SY5Y, which endogenously or recombinantly express the A2A receptor) are treated with a non-targeting control siRNA or an ADORA2A-targeting siRNA, followed by treatment with ABT-702. The downstream signaling of the A2A receptor is then assessed.
| Treatment Group | A2A Receptor Expression (% of Control) | Intracellular cAMP Levels (fold change) | PKA Activity (% of Control) | pCREB Levels (fold change) |
| Control siRNA + Vehicle | 100% | 1.0 | 100% | 1.0 |
| Control siRNA + ABT-702 | 100% | 3.5 - 5.0 | 250 - 350% | 2.5 - 4.0 |
| ADORA2A siRNA + Vehicle | 10 - 20% | 1.0 | 100% | 1.0 |
| ADORA2A siRNA + ABT-702 | 10 - 20% | 1.1 - 1.5 | 110 - 130% | 1.1 - 1.4 |
Note: The data presented in this table are representative expected values based on the known mechanism of action and published literature on A2A receptor signaling and siRNA efficiency. Actual results may vary depending on the cell line, experimental conditions, and the specific assays used.
Experimental Protocols
siRNA Transfection Protocol (for HEK293 or SH-SY5Y cells in a 6-well plate format)
This protocol provides a general guideline for the transfection of siRNA into mammalian cells. Optimization of siRNA concentration, transfection reagent volume, and incubation times is recommended for each specific cell line and siRNA sequence.[7][8][9][10][11][12]
Materials:
-
HEK293 or SH-SY5Y cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
ADORA2A-targeting siRNA (and a non-targeting control siRNA), 20 µM stock
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 2.5 x 10^5 cells per well for HEK293).
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute 30 pmol of siRNA (1.5 µL of a 20 µM stock) into 125 µL of Opti-MEM.
-
In a separate tube, add 5 µL of Lipofectamine RNAiMAX to 125 µL of Opti-MEM.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently by pipetting and incubate for 15-20 minutes at room temperature.
-
-
Transfection:
-
Aspirate the media from the cells and replace it with 2.5 mL of fresh, pre-warmed complete growth medium.
-
Add the 250 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with ABT-702 treatment and subsequent assays.
ABT-702 Treatment and Downstream Analysis
Procedure:
-
ABT-702 Treatment: After 48-72 hours of siRNA transfection, replace the medium with fresh medium containing this compound at the desired final concentration (e.g., 1-10 µM, based on previous dose-response studies). An equivalent volume of the vehicle (e.g., DMSO) should be added to the control wells. Incubate for the desired treatment duration (e.g., 30 minutes to 24 hours, depending on the endpoint being measured).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against A2A receptor (to confirm knockdown), phospho-CREB (Ser133), and total CREB overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[13][14]
-
-
cAMP and PKA Activity Assays:
-
For cAMP measurement, use a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
For PKA activity, use a commercially available PKA kinase activity assay kit, which typically measures the phosphorylation of a specific PKA substrate.[15]
-
Visualizations
References
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine kinase (ADK) inhibition with ABT-702 induces ADK protein degradation and a distinct form of sustained cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Method for Electroporation of Small Interfering RNAs into ENCODE Project Tier 1 GM12878 and K562 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Transfection of HEK293 with cDNA and/or siRNA [protocols.io]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell-Specific Transfection Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ABT-702 Dihydrochloride: A Guide for Laboratory Professionals
For Immediate Reference: Treat ABT-702 dihydrochloride as an acutely toxic, corrosive, and sensitizing chemical. Immediate disposal through a licensed hazardous waste management service is required. Do not attempt to neutralize or dispose of this compound down the drain.
This document provides essential safety and logistical information for the proper disposal of this compound (CAS RN: 1188890-28-9), a potent, non-nucleoside adenosine kinase inhibitor.[1][2][3] Given the significant health risks associated with this compound, including acute toxicity, corrosivity, and its potential as a respiratory and skin sensitizer, strict adherence to the following procedures is mandatory to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Associated Risks
This compound is a hazardous substance with multiple risk classifications. A comprehensive review of available Safety Data Sheets (SDS) indicates the following primary hazards:
-
Acute Toxicity: Harmful if swallowed and potentially fatal if inhaled.[4]
-
Corrosivity: Causes severe skin burns and eye damage.[4]
-
Sensitization: May cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[4][5]
Due to these significant hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and controlled area.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Respiratory Protection | A full-face respirator with cartridges appropriate for organic vapors and particulates is essential to prevent inhalation.[4] |
| Eye and Face Protection | Chemical safety goggles and a face shield must be worn to protect against splashes.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected for integrity before use and changed immediately if contaminated. |
| Body Protection | A chemical-resistant lab coat or apron, along with closed-toe shoes, must be worn.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Segregation and Labeling:
-
Isolate all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Place all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the chemical name ("this compound"), the associated hazards (Acutely Toxic, Corrosive, Sensitizer), and the date of accumulation.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be clearly marked with appropriate hazard symbols.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a copy of the Safety Data Sheet and an accurate inventory of the waste.
-
-
Decontamination of Work Area:
-
Thoroughly decontaminate the work area where this compound was handled. This includes benchtops, fume hoods, and any equipment used.
-
Use a suitable decontamination solution as recommended by your institution's EHS department. All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Drain Disposal: This compound is toxic to aquatic life and can damage plumbing and wastewater treatment systems.
-
Regular Trash Disposal: The acute toxicity and other hazards pose a significant risk to sanitation workers and the public.
-
Incineration (without a licensed facility): Improper incineration can release toxic fumes and byproducts.
-
Neutralization: Due to the complex nature of the molecule, attempting to neutralize it without a validated and controlled procedure can be dangerous and may produce other hazardous substances.
By adhering to these stringent disposal procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific hazardous waste management policies and the manufacturer's Safety Data Sheet for the most current and detailed information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
